Product packaging for Pheniprazine(Cat. No.:CAS No. 55-52-7)

Pheniprazine

Cat. No.: B1196415
CAS No.: 55-52-7
M. Wt: 150.22 g/mol
InChI Key: VXTWEDPZMSVFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pheniprazine is a member of amphetamines.
This compound is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class that was used as an antidepressant in the 1960s. In addition, it was used for the treatment of other conditions, such as angina pectoris and schizophrenia. This compound was withdrawn by its manufacturer due to its ability to cause toxicity in the liver and its ability to cause optic neuritis.
was heading 1963-94;  use HYDRAZINES to search this compound 1966-94
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B1196415 Pheniprazine CAS No. 55-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpropan-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTWEDPZMSVFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043838
Record name Pheniprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-52-7
Record name Pheniprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pheniprazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pheniprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pheniprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pheniprazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENIPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VKD7067M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

pheniprazine irreversible MAO inhibition mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Irreversible Monoamine Oxidase Inhibition Mechanism of Pheniprazine

Introduction

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, essential for the oxidative deamination of neurotransmitters and xenobiotic amines. The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities, making them crucial targets in neuropharmacology. This compound, or (1-methyl-2-phenylethyl)hydrazine, is a classic hydrazine-based, non-selective MAO inhibitor (MAOI). Its therapeutic and toxicological profiles are defined by its mechanism as an irreversible, mechanism-based inhibitor, often termed a "suicide inhibitor". This guide provides a detailed technical overview of the biochemical mechanism, kinetics, and experimental protocols used to characterize the irreversible inhibition of MAO by this compound.

Core Inhibition Mechanism: A Multi-Step Process

The irreversible inhibition of MAO by this compound is not a simple one-step binding event. Instead, it is a multi-step process where the enzyme itself bioactivates the inhibitor into a reactive species that ultimately forms a covalent bond, leading to permanent inactivation. This mechanism-based inhibition can be broken down into three principal stages.

  • Initial Reversible Binding: this compound first binds non-covalently to the active site of the MAO enzyme, forming a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by a dissociation constant (Kᵢ) and is a critical determinant of the inhibitor's potency and selectivity for the MAO isoforms.[1]

  • Enzymatic Oxidation and Activation: Once bound, the flavin adenine dinucleotide (FAD) cofactor within the MAO active site catalyzes the oxidation of the this compound molecule. This enzymatic transformation is the key step that converts the relatively stable inhibitor into a highly reactive, unstable intermediate, believed to be a phenyldiazene derivative.[2][3]

  • Covalent Adduct Formation: The reactive diazene intermediate does not dissociate from the active site. Instead, it rapidly attacks a nucleophilic component of the enzyme, forming a stable covalent adduct (E-I*). This covalent modification permanently blocks the enzyme's catalytic activity. Evidence suggests the primary site of adduction is the FAD cofactor itself.[1] The formation of this final, irreversibly inhibited complex is a time-dependent process.[2]

G cluster_0 MAO Active MAO-FAD Complex Reversible E·I Complex (Non-covalent) MAO->Complex Step 1: Reversible Binding (Governed by Ki) This compound This compound This compound->Complex Step 1: Reversible Binding (Governed by Ki) Oxidation Oxidation by FAD Complex->Oxidation Step 2: Catalysis Intermediate Reactive Diazene Intermediate Oxidation->Intermediate Bioactivation Adduct Irreversibly Inhibited MAO (Covalent FAD Adduct) Intermediate->Adduct Step 3: Covalent Attack (Irreversible)

Figure 1. Mechanism of irreversible MAO inhibition by this compound.

Quantitative Analysis: The Kinetics of Inhibition

The multi-step inhibition mechanism of this compound is characterized by specific kinetic parameters that quantify its interaction with MAO-A and MAO-B. The initial reversible binding affinity is given by the inhibition constant Kᵢ , while the rate of the subsequent irreversible inactivation is described by the first-order rate constant k₊₂ (also referred to as k_inact). A lower Kᵢ value indicates stronger initial binding, while a higher k₊₂ value signifies a faster rate of covalent bond formation.

Enzyme SourceMAO IsoformKᵢ (nM)k₊₂ (min⁻¹)Selectivity Notes
Rat Liver MitochondriaMAO-A 4200.06Higher initial affinity (lower Kᵢ) but a much slower rate of irreversible inactivation compared to MAO-B.[1]
Rat Liver MitochondriaMAO-B 24500.16Weaker initial affinity but a faster rate of covalent adduct formation.[1]
Ox Liver MitochondriaMAO-B 4500.29Exhibits strong initial affinity and the fastest rate of inactivation among the tested enzymes.[1]

Experimental Protocols

Characterizing an irreversible inhibitor like this compound requires specific experimental designs to distinguish between the initial reversible binding and the time-dependent irreversible inactivation, as well as to confirm the formation of a covalent adduct.

Protocol for Determining Inhibition Kinetics (Kᵢ and k₊₂)

This protocol outlines a standard method for determining the kinetic parameters of a mechanism-based inhibitor using an in vitro fluorometric assay.

G start Start prep Prepare Reagents: - MAO Enzyme (A or B) - this compound dilutions - Substrate (e.g., p-Tyramine) - Detection Reagents start->prep preinc Pre-incubation Step: Mix MAO and this compound. Incubate for various time points (t = 0, 2, 5, 10, 20 min) prep->preinc initiate Initiate Reaction: Add substrate to start the catalytic reaction preinc->initiate measure Measure Activity: Monitor product formation (e.g., H₂O₂ via fluorescence) over time to get initial rates (V) initiate->measure plot1 Data Analysis (Plot 1): Plot ln(% Activity) vs. Time for each [Inhibitor] measure->plot1 calc1 Calculate k_obs: The slope of each line equals the observed rate of inactivation (k_obs) plot1->calc1 plot2 Data Analysis (Plot 2): Plot k_obs vs. [Inhibitor] (Secondary Plot) calc1->plot2 calc2 Determine Kinetic Parameters: Fit data to a hyperbolic equation. The Y-intercept gives k₊₂. The X-intercept gives Kᵢ. plot2->calc2 end End calc2->end

Figure 2. Experimental workflow for kinetic analysis of an irreversible inhibitor.

Methodology:

  • Reagent Preparation: Prepare stock solutions of recombinant human MAO-A or MAO-B, this compound at various concentrations, and a suitable substrate (e.g., p-tyramine). Prepare a detection mix, such as one containing horseradish peroxidase and a fluorogenic probe to detect H₂O₂, a product of the MAO reaction.[4]

  • Pre-incubation: In a 96-well plate, mix the MAO enzyme with each concentration of this compound. This pre-incubation is performed for a series of defined time intervals (e.g., 0, 2, 5, 10, 20 minutes) at a controlled temperature (e.g., 25°C) to allow the time-dependent inactivation to occur.[4]

  • Reaction Initiation: Following the pre-incubation period for each time point, add the substrate and detection mix to all wells simultaneously to initiate the enzymatic reaction.

  • Activity Measurement: Immediately measure the rate of product formation by monitoring the increase in fluorescence over a short period (e.g., 5-10 minutes) using a microplate reader. The rate of this reaction is proportional to the amount of active MAO remaining.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm (ln) of the remaining MAO activity against the pre-incubation time. The slope of this line yields the pseudo-first-order rate constant of inactivation (k_obs) at that specific inhibitor concentration.

    • Create a secondary plot of k_obs versus the this compound concentration. Fit this data to the Michaelis-Menten equation. The maximal inactivation rate (Vmax) from this plot corresponds to k₊₂, and the inhibitor concentration at half-maximal rate (Km) corresponds to Kᵢ.

Protocol for Identification of the Covalent Adduct

Mass spectrometry-based proteomics is the definitive method for confirming covalent adduct formation and identifying the specific site of modification on the enzyme.

G start Start incubate 1. Incubation: Incubate purified MAO enzyme with excess this compound start->incubate remove 2. Cleanup: Remove unbound inhibitor (e.g., via dialysis or size-exclusion chromatography) incubate->remove digest 3. Proteolytic Digestion: Denature the adducted MAO and digest into smaller peptides (e.g., with Trypsin) remove->digest lcms 4. LC-MS/MS Analysis: Separate peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS) digest->lcms search 5. Database Search: Search MS/MS spectra against the MAO protein sequence using an open modification search algorithm lcms->search identify 6. Adduct Identification: Identify peptides with a mass shift corresponding to the this compound -derived moiety search->identify localize 7. Site Localization: Analyze fragmentation pattern (y- and b-ions) in the MS/MS spectrum to pinpoint the exact modified amino acid residue identify->localize end End localize->end

Figure 3. Proteomics workflow for identifying covalent drug adducts.

Methodology:

  • Adduct Formation: Incubate purified MAO protein with a molar excess of this compound under physiological conditions to ensure complete inactivation.

  • Sample Cleanup: Remove unbound this compound and byproducts using a protein cleanup method such as dialysis or size-exclusion chromatography.

  • Proteolytic Digestion: Denature the protein sample and digest it into smaller peptides using a protease like trypsin, which cleaves specifically at lysine and arginine residues.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS). The LC separates the peptides, which are then ionized and analyzed.

  • Data Acquisition and Analysis: The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects peptides for fragmentation and measures the m/z of the resulting fragments (MS2 or MS/MS scan).

  • Adduct Identification: Use specialized proteomics software with an open modification search strategy to analyze the MS data.[5] The software will identify peptides whose measured mass exceeds their theoretical mass by an amount corresponding to the mass of the covalently bound this compound-derived fragment.

  • Localization of Modification Site: The fragmentation data from the MS/MS scan is used to determine the peptide's amino acid sequence. A shift in the mass of a specific fragment ion reveals which amino acid residue within the peptide carries the covalent modification.[6] For hydrazine-based inhibitors, this is often a cysteine residue near the FAD cofactor or the FAD cofactor itself.

References

Pheniprazine: A Technical Whitepaper on its Pharmacology and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheniprazine (α-methylphenethylhydrazine), formerly marketed as Catron and Cavodil, is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[1][2] It was introduced in the 1960s as an antidepressant but was subsequently withdrawn from the market due to significant toxicity concerns, including hepatotoxicity, optic neuritis, and amblyopia.[1][3][4] Despite its discontinuation, the study of this compound provides valuable insights into the pharmacology of early MAOIs and the biochemical pathways of mood regulation. This document provides a comprehensive technical overview of the pharmacology and pharmacokinetics of this compound, summarizing available data, outlining relevant experimental methodologies, and visualizing key pathways.

Pharmacology

Mechanism of Action

This compound's primary pharmacological action is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][5] It acts as a non-selective inhibitor, affecting both MAO-A and MAO-B isoforms.[2][6]

The mechanism is one of irreversible inhibition . The hydrazine moiety of this compound forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme.[5] This chemical reaction creates a stable complex that permanently inactivates the enzyme.[5] Consequently, the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine is prevented, leading to their accumulation in the synaptic cleft and an enhancement of monoaminergic neurotransmission.[5] This prolonged elevation of neurotransmitter levels is believed to be the basis for its antidepressant effects.[5]

Pheniprazine_Metabolism cluster_pathways Metabolic Pathways This compound This compound (C9H14N2) Amphetamine Amphetamine (Active Metabolite) This compound->Amphetamine Primary Pathway (in vivo) Acetyl_Hydrazine 1-acetyl-2-(1-methyl-2-phenylethyl)hydrazine This compound->Acetyl_Hydrazine Microbial Metabolism Acetyl_Amphetamine N-acetylamphetamine Amphetamine->Acetyl_Amphetamine Microbial Metabolism MAO_Inhibition_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound (e.g., this compound) start->prep_compound prep_plate Add Reagents to 96-Well Plate: - MAO-A or MAO-B Enzyme - Assay Buffer - Test Compound Dilutions prep_compound->prep_plate pre_incubate Pre-incubate Plate (e.g., 15 min at 25°C) prep_plate->pre_incubate add_substrate Initiate Reaction: Add MAO Substrate (e.g., Kynuramine) pre_incubate->add_substrate measure Kinetic Measurement in Plate Reader (Fluorescence or Absorbance) add_substrate->measure analyze Data Analysis: - Calculate Reaction Rates - Plot % Inhibition vs. [Compound] measure->analyze calculate_ic50 Determine IC50 Value (Non-linear Regression) analyze->calculate_ic50 end_node End calculate_ic50->end_node

References

pheniprazine analogues and derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pheniprazine Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, (1-methyl-2-phenylethyl)hydrazine, is a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor of the hydrazine class. Historically used as an antidepressant, its clinical application was halted due to significant toxicity.[1][2] However, its core structure remains a valuable scaffold for the design of novel MAO inhibitors and other neurologically active agents. This guide provides a comprehensive technical overview of this compound and its derivatives, focusing on synthesis, pharmacology, structure-activity relationships (SAR), and detailed experimental protocols relevant to their study.

Chemical Structure and Synthesis

This compound is structurally related to amphetamine, featuring a phenylisopropyl backbone with a terminal hydrazine moiety.[1] This structure is fundamental to its mechanism of action. The synthesis of this compound and its analogues typically proceeds through the key intermediate phenylacetone or a substituted variant.

Representative Synthesis of this compound

The following protocol is a representative synthesis adapted from foundational methods, proceeding via the formation and subsequent reduction of a hydrazone.[3][4]

Experimental Protocol: Synthesis of (1-methyl-2-phenylethyl)hydrazine

  • Step 1: Synthesis of Phenylacetone (P2P)

    • Reaction: Phenylacetic acid is reacted with an excess of methyllithium in an ethereal solvent.[3]

    • Procedure: To a solution of phenylacetic acid (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, a solution of methyllithium (~2.2 eq) in ether is added cautiously at 0°C. The reaction mixture is then brought to reflux for 30-45 minutes. After cooling, the reaction is quenched by the slow addition of water. The ethereal layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude phenylacetone, which can be used directly or purified by vacuum distillation.[3][5]

  • Step 2: Formation of Phenylacetone Hydrazone

    • Reaction: Phenylacetone is condensed with hydrazine hydrate.

    • Procedure: Phenylacetone (1.0 eq) is dissolved in ethanol. An excess of hydrazine hydrate (~2.0-3.0 eq) is added, and the mixture is refluxed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed in vacuo to yield the crude phenylacetone hydrazone.

  • Step 3: Reduction of the Hydrazone to this compound

    • Reaction: The C=N bond of the hydrazone is reduced to a C-N single bond.

    • Procedure: The crude phenylacetone hydrazone is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ gas over a platinum or palladium catalyst), is introduced.[3] For hydrogenation, the mixture is subjected to a hydrogen atmosphere (e.g., in a Parr shaker) until hydrogen uptake ceases. The catalyst is then filtered off, and the solvent is evaporated.

  • Step 4: Isolation and Purification

    • Procedure: The resulting crude this compound base is dissolved in ether. The solution is acidified with ethereal HCl to precipitate this compound hydrochloride.[3] The salt can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield the purified product. Characterization is performed using NMR, IR, and mass spectrometry.

Visualization: Synthesis Workflow

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation & Purification A Phenylacetic Acid C Phenylacetone (P2P) A->C Diethyl Ether, Reflux B Methyllithium B->C E Phenylacetone Hydrazone C->E Ethanol, Reflux D Hydrazine Hydrate D->E G This compound (Base) E->G Acetic Acid F Reducing Agent (e.g., H₂/Pt) F->G I This compound HCl (Purified) G->I Crystallization H Ethereal HCl H->I

Caption: General workflow for the synthesis of this compound hydrochloride.

Pharmacology and Mechanism of Action

This compound functions as a mechanism-based irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[6] These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2]

  • MAO-A preferentially metabolizes serotonin and norepinephrine.

  • MAO-B preferentially metabolizes phenylethylamine and is a primary site for dopamine metabolism in the human brain.

By irreversibly binding to the FAD cofactor of the enzymes, this compound inactivates them. This leads to an accumulation of monoamine neurotransmitters in presynaptic neurons, resulting in increased vesicular storage and enhanced synaptic release upon neuronal firing.[2][7] The byproducts of MAO-catalyzed reactions, including hydrogen peroxide and aldehydes, are also reduced, which may contribute to neuroprotective effects observed with some MAOIs.[2]

Visualization: MAO Inhibition Signaling Pathway

G cluster_neuron Presynaptic Neuron cluster_mito Mitochondrion MA Monoamines (DA, 5-HT, NE) VMAT2 VMAT2 MA->VMAT2 Uptake MAO MAO-A / MAO-B MA->MAO Metabolism Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release (Exocytosis) Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination This compound This compound This compound->MAO Irreversible Inhibition

Caption: this compound inhibits MAO, increasing monoamine availability.

Structure-Activity Relationships (SAR)

  • Alkyl Chain: The presence of a methyl group on the carbon alpha to the hydrazine (as in this compound) generally increases CNS stimulant activity compared to the non-methylated analogue (phenelzine).

  • Hydrazine Moiety: The -NHNH₂ group is essential for the mechanism-based inhibition. N-acylation or substitution on both nitrogens can drastically reduce or abolish MAO inhibitory activity.

  • Phenyl Ring: Substitution on the phenyl ring can modulate potency and selectivity. Electron-withdrawing or -donating groups can alter the electronic properties of the molecule, affecting its interaction with the enzyme's active site. For other classes of hydrazine inhibitors, such as hydrazones, halogen substitutions on the phenyl ring have been shown to fine-tune selectivity and potency, often favoring MAO-B inhibition.[8]

Quantitative Data

The following table summarizes inhibitory constants for this compound and the related compound phenelzine. Data for a broader range of direct analogues is limited; therefore, representative data for other hydrazine-type inhibitors are included for structural context.

CompoundStructureTarget EnzymeValue TypeValue (nM)Source
This compound PhenylisopropylhydrazineRat Liver MAO-AKi420[5]
Rat Liver MAO-BKi2450[5]
Phenelzine PhenylethylhydrazineHuman Brain MAO-AOccupancy~87% at 45-60mg[9]
Hydrazone 2b 1-(4-chlorobenzylidene)-2-phenylhydrazineHuman MAO-AIC₅₀28
Human MAO-BIC₅₀>10,000
Hydrazone 2a 1-benzylidene-2-phenylhydrazineHuman MAO-AIC₅₀342
Human MAO-BIC₅₀>10,000

*Note: Hydrazone derivatives are included to illustrate SAR principles but belong to a different chemical subclass than this compound.

Experimental Protocols: In Vitro MAO Inhibition Assay

This section provides a detailed protocol for a common fluorometric assay used to determine the inhibitory potency (IC₅₀) of compounds against recombinant human MAO-A and MAO-B. The protocol is based on the Amplex® Red reagent method, which detects hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate.

Protocol: Fluorometric MAO-A/B Inhibition Assay

  • Materials and Reagents:

    • Recombinant human MAO-A and MAO-B enzymes

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • p-Tyramine (non-selective substrate)

    • Clorgyline (selective MAO-A inhibitor control)

    • Selegiline (selective MAO-B inhibitor control)

    • Test compounds (dissolved in DMSO)

    • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

    • 96-well black microplates

    • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)

  • Preparation of Solutions:

    • Assay Buffer: Prepare 50 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Dilutions: Create a serial dilution of the test compounds in DMSO, then dilute further in assay buffer to achieve final assay concentrations (e.g., 0.01 nM to 100 µM). Ensure the final DMSO concentration in the well is ≤1%.

    • Reaction Cocktail: Prepare a working solution in assay buffer containing Amplex® Red, HRP, and p-Tyramine at their optimal final concentrations.

  • Assay Procedure:

    • Add 20 µL of the appropriate test compound dilution (or control inhibitor/vehicle) to the wells of the 96-well plate.

    • Add 20 µL of either MAO-A or MAO-B enzyme solution (diluted in assay buffer) to the respective wells.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 60 µL of the Reaction Cocktail to all wells.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualization: Experimental Workflow

G start Start: Assay Setup prep Prepare Reagents: - Test Compound Dilutions - Enzyme Solutions (MAO-A/B) - Reaction Cocktail (Amplex Red, HRP, Substrate) start->prep plate Plate Loading: Add 20µL of Test Compound/ Control to 96-well plate prep->plate add_enzyme Add 20µL of MAO-A or MAO-B Enzyme Solution plate->add_enzyme pre_incubate Pre-incubation: 15 min @ 37°C add_enzyme->pre_incubate add_cocktail Initiate Reaction: Add 60µL of Reaction Cocktail pre_incubate->add_cocktail incubate Incubation: 30-60 min @ 37°C (in dark) add_cocktail->incubate read Measure Fluorescence (Ex: 545nm, Em: 590nm) incubate->read analyze Data Analysis: 1. Calculate % Inhibition 2. Plot Dose-Response Curve read->analyze end Determine IC₅₀ Value analyze->end

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

References

An In-Depth Technical Guide on the Relationship of Pheniprazine to Amphetamine and Phenelzine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the structural, mechanistic, and metabolic relationships between pheniprazine, amphetamine, and phenelzine. This compound, a withdrawn antidepressant, holds a unique position, sharing structural features with both the stimulant amphetamine and the monoamine oxidase inhibitor (MAOI) phenelzine. This document elucidates these connections through detailed chemical and pharmacological data, experimental methodologies, and visual pathway diagrams to inform research and drug development efforts in neuropsychopharmacology.

Introduction

This compound, formerly marketed as Catron, is a hydrazine derivative that was used as an antidepressant in the 1960s.[1] Its clinical use was discontinued due to toxicity concerns, including hepatotoxicity and optic neuritis.[1] Despite its withdrawal, this compound remains a compound of interest to researchers due to its distinct pharmacological profile, which bridges the gap between classic stimulants and monoamine oxidase inhibitors. Understanding its relationship to amphetamine, a potent central nervous system stimulant, and phenelzine, a structurally related MAOI, provides valuable insights into the structure-activity relationships of psychoactive compounds.

Chemical and Physical Properties

This compound, amphetamine, and phenelzine are all derivatives of phenethylamine. This compound is structurally the α-methylated analog of phenelzine, which classifies it as a substituted amphetamine. Phenelzine, in turn, is the N-amino derivative of phenethylamine. This structural lineage is fundamental to their overlapping pharmacological activities.

PropertyThis compoundAmphetaminePhenelzine
IUPAC Name (1-phenylpropan-2-yl)hydrazine[2]1-phenylpropan-2-amine[3]2-phenylethylhydrazine[4]
Molecular Formula C₉H₁₄N₂[2]C₉H₁₃N[5]C₈H₁₂N₂[4]
Molecular Weight 150.22 g/mol [2]135.21 g/mol [5]136.19 g/mol [4]
Chemical Class Hydrazine, Substituted Amphetamine[2]Phenethylamine, Substituted Amphetamine[3]Hydrazine, Phenethylamine[4]

Pharmacological Mechanisms of Action

The primary mechanisms of action of these three compounds, while distinct, share a common impact on monoaminergic neurotransmission.

Monoamine Oxidase (MAO) Inhibition
CompoundTargetActionPotency (Ki)
This compound MAO-A, MAO-BIrreversible InhibitorData not readily available
Phenelzine MAO-AIrreversible Inhibitor4.7 x 10⁻⁸ M
MAO-BIrreversible Inhibitor1.5 x 10⁻⁸ M
Amphetamine MAOWeak Inhibitor-

Note: Ki values for phenelzine were converted from pKi values.

Monoamine Release and Reuptake Inhibition

Amphetamine's primary mechanism is the release of dopamine and norepinephrine from presynaptic terminals and the inhibition of their reuptake via the dopamine transporter (DAT) and norepinephrine transporter (NET).[8][9] It also interacts with the vesicular monoamine transporter 2 (VMAT2), disrupting the storage of monoamines in synaptic vesicles.[9] Phenelzine's structural similarity to amphetamine may contribute to its effects on dopamine and norepinephrine uptake and release.[10] this compound has been shown to produce amphetamine-like psychostimulant effects at high doses.[11]

CompoundTargetActionPotency (Ki)
Amphetamine DATReuptake Inhibitor / Releaser~0.6 µM
NETReuptake Inhibitor / Releaser~0.07-0.1 µM
SERTReuptake Inhibitor / Releaser~20-40 µM
VMAT2Inhibitor / Substrate~2 µM
Phenelzine DATWeak Inhibitor8.4 x 10⁻⁶ M
NETWeak Inhibitor>10 x 10⁻⁶ M
This compound -Amphetamine-like effects at high doses-

Note: Ki values for amphetamine can vary between studies.

Metabolism and Interrelationships

A crucial aspect of the relationship between these compounds lies in their metabolic pathways. Animal studies have demonstrated that this compound is metabolized to amphetamine.[11] This metabolic conversion likely contributes to this compound's stimulant effects. Phenelzine is metabolized to β-phenylethylamine (PEA), a trace amine with its own neuromodulatory properties.[12]

Metabolism This compound This compound Amphetamine Amphetamine This compound->Amphetamine Metabolism Phenelzine Phenelzine PEA β-phenylethylamine Phenelzine->PEA Metabolism Signaling_Pathways cluster_MAOI MAO Inhibition cluster_Stimulant Stimulant Action Pheniprazine_MAOI This compound MAO MAO-A & MAO-B Pheniprazine_MAOI->MAO inhibit Phenelzine_MAOI Phenelzine Phenelzine_MAOI->MAO inhibit Monoamines_deg Monoamine Degradation MAO->Monoamines_deg Amphetamine_Stim Amphetamine DAT_NET DAT / NET Amphetamine_Stim->DAT_NET inhibits VMAT2 VMAT2 Amphetamine_Stim->VMAT2 inhibits Monoamine_reuptake ↓ Monoamine Reuptake DAT_NET->Monoamine_reuptake Monoamine_release ↑ Monoamine Release VMAT2->Monoamine_release Logical_Relationships Phenethylamine Phenethylamine (Backbone) Amphetamine Amphetamine Phenethylamine->Amphetamine α-methylation Phenelzine Phenelzine Phenethylamine->Phenelzine N-amination This compound This compound Amphetamine->this compound N-amination Phenelzine->this compound α-methylation

References

The Historical Application of Pheniprazine in Depression Therapy: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 8, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical whitepaper provides an in-depth review of the historical use of pheniprazine, a hydrazine-class monoamine oxidase inhibitor (MAOI), in the treatment of major depressive disorder. Marketed in the 1960s under brand names such as Catron and Cavodil, this compound represented an early pharmacological approach to managing depression.[1] This document details its mechanism of action, clinical application, and the significant toxicity concerns, particularly optic neuritis and hepatotoxicity, that led to its withdrawal from the market.[1][2] By synthesizing available historical data, this paper aims to provide a comprehensive technical resource for researchers in psychopharmacology and drug development, offering insights into the therapeutic potential and inherent risks of early, non-selective, irreversible MAOIs.

Introduction: The Dawn of Psychopharmacology

The 1950s marked a revolutionary period in the treatment of depression with the serendipitous discovery of the antidepressant properties of monoamine oxidase inhibitors.[3] This era, running roughly from 1957 to 1970, saw the introduction of the first generation of MAOIs, which included the hydrazine derivative this compound (α-methylphenethylhydrazine).[1][3] Initially explored for various conditions including angina pectoris and schizophrenia, its primary application became the treatment of depressive illnesses.[4][5] this compound, like its contemporaries, offered a novel chemical approach to mood disorders, moving treatment beyond sedatives and convulsive therapies.[6] However, its promising efficacy was quickly overshadowed by a severe side-effect profile that ultimately led to its discontinuation.[1][2]

Mechanism of Action: Irreversible Monoamine Oxidase Inhibition

This compound functions as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[6] The core mechanism involves the hydrazine group of the this compound molecule forming a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme.[7] This irreversible inactivation of MAO prevents the breakdown of key monoamine neurotransmitters.

By inhibiting MAO, this compound leads to an accumulation of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron and an subsequent increase in their concentration within the synaptic cleft.[7] This enhanced monoaminergic neurotransmission is believed to be the basis for its antidepressant effects.[7] Additionally, animal studies have detected amphetamine as an active metabolite of this compound, which may have contributed to its psychostimulant effects.[1]

MAO_Inhibition_Pathway cluster_postsynaptic Synaptic Cleft & Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) MAO Monoamine Oxidase (MAO-A & MAO-B) MA->MAO Degradation Vesicle Synaptic Vesicle MA->Vesicle Packaging Metabolites Inactive Metabolites MAO->Metabolites MA_Synapse Increased Synaptic Monoamines Vesicle->MA_Synapse This compound This compound This compound->MAO Irreversible Inhibition Receptor Postsynaptic Receptors MA_Synapse->Receptor Binding Effect Antidepressant Effect Receptor->Effect

Caption: Signaling pathway of this compound as an irreversible MAO inhibitor.

Clinical Data and Experimental Protocols

Data Presentation

The following tables summarize the known properties and qualitative clinical data for this compound.

Table 1: Pharmacological Profile of this compound

Property Description Source(s)
Drug Class Monoamine Oxidase Inhibitor (MAOI), Hydrazine derivative [1][4][8]
Mechanism Irreversible, non-selective inhibitor of MAO-A and MAO-B [6][7]
Brand Names Catron, Cavodil [1]
Primary Indication Major Depressive Disorder [4]
Other Historical Uses Angina Pectoris, Schizophrenia [2][5]
Metabolism Produces amphetamine as an active metabolite in animals [1]

| Status | Withdrawn from market due to toxicity |[1][9] |

Table 2: Summary of Adverse Effects

Adverse Effect Category Specific Manifestations Notes Source(s)
Ocular Toxicity Optic Neuritis , Amblyopia (impaired vision), Optic Atrophy, Reduced Color Perception, Visual Field Defects. A primary reason for the drug's withdrawal. Cases of severe and potentially irreversible vision loss were reported. [1][2][7][10]
Hepatotoxicity Jaundice, Liver Damage. A known risk for hydrazine-class MAOIs. [1][2][8]
Cardiovascular Hypertensive Crisis (Tyramine Reaction), Orthostatic Hypotension. Common to non-selective MAOIs, requiring strict dietary restrictions (avoiding tyramine-rich foods). [6][11]

| Neurological/Psychiatric | Overstimulation, Insomnia, Hypomania, Potential for Psychosis. | Some effects may be linked to its amphetamine metabolite. |[1][6] |

Generalized Experimental Protocol (1960s MAOI Trial)

While a specific protocol for a this compound trial is unavailable, the workflow below represents a generalized methodology for an antidepressant clinical trial from that period, synthesized from descriptions of studies on similar MAOIs like phenelzine.[6]

Experimental_Workflow cluster_setup Phase 1: Patient Recruitment & Baseline cluster_treatment Phase 2: Treatment Period cluster_evaluation Phase 3: Efficacy & Safety Evaluation P1 Patient Selection (Diagnosis of Depression) P2 Inclusion/Exclusion Criteria Applied P1->P2 P3 Baseline Assessment (Clinical Interview, Symptom Severity) P2->P3 T1 Initiation of this compound (Low Starting Dose) P3->T1 Begin Treatment T2 Dose Titration (Gradual increase to therapeutic range, e.g., up to 60-90 mg/day for similar MAOIs) T1->T2 T3 Ongoing Clinical Monitoring (Weekly/Bi-weekly Visits) T2->T3 T4 Adverse Effect Monitoring (Blood pressure, patient reports) T3->T4 T4->T3 E1 End-of-Study Assessment (Repeat of baseline measures) T4->E1 Conclude Treatment Period E2 Evaluation of Clinical Response (Categorized as 'Improved', 'No Change', etc.) E1->E2 E3 Final Safety Analysis (Compilation of all adverse events) E1->E3

Caption: Generalized workflow for a 1960s-era antidepressant clinical trial.

Toxicity and Withdrawal from Market

The clinical use of this compound was short-lived due to its severe toxicity profile. The two most significant concerns that led to its withdrawal were hepatotoxicity and ocular toxicity.[1][2]

  • Ocular Toxicity : Multiple case reports from the early 1960s documented the occurrence of toxic amblyopia and optic neuritis in patients treated with this compound.[10] Symptoms included blurred vision, changes in color perception, and visual field loss, which could progress to optic atrophy.[7] This severe adverse effect was a distinguishing and alarming feature of this compound compared to other available antidepressants.

  • Hepatotoxicity : As a hydrazine derivative, this compound carried a risk of causing liver damage, a known danger for this chemical class of MAOIs.[8]

  • Hypertensive Crisis : Common to all non-selective, irreversible MAOIs, the "cheese effect" was a major risk.[6] The inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine, an amino acid found in aged cheeses, cured meats, and other fermented foods.[11] Absorption of tyramine can lead to a massive release of norepinephrine, causing a potentially fatal hypertensive crisis.[6]

The logical progression from discovery to withdrawal is illustrated in the diagram below.

Logical_Flow A Discovery of MAOI Antidepressant Properties (e.g., Iproniazid, 1950s) B Development of New Hydrazine MAOIs, including this compound A->B Chemical Modification C Clinical Use of this compound for Depression (1960s) B->C Clinical Introduction D Reports Emerge of Severe Adverse Effects C->D Post-marketing Surveillance E Key Toxicities Identified: - Optic Neuritis - Hepatotoxicity - Hypertensive Crisis D->E Causality Established F Withdrawal of this compound from the Market E->F Regulatory Action

Caption: Logical flow of this compound's history from development to withdrawal.

Conclusion and Future Perspective

This compound represents a critical chapter in the history of psychopharmacology. It demonstrated the potential of monoamine oxidase inhibition as a viable strategy for treating depression, paving the way for the monoamine theory of depression.[3] However, its story serves as a stark reminder of the importance of selectivity and safety in drug design. The severe toxicities associated with this non-selective, irreversible hydrazine MAOI highlighted the need for more refined compounds.

The experience with this compound and other first-generation MAOIs directly influenced the future of antidepressant development, leading to:

  • The development of non-hydrazine MAOIs (e.g., tranylcypromine) with a potentially lower risk of hepatotoxicity.[8]

  • The exploration of reversible MAO-A inhibitors (RIMAs) like moclobemide, designed to reduce the risk of the tyramine reaction.[3]

  • The eventual shift towards entirely new classes of antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), which offered improved safety and tolerability profiles.

For today's researchers, the history of this compound underscores the ongoing challenge of balancing efficacy and toxicity. It provides a valuable case study in adverse drug reactions and the evolution of regulatory standards, reinforcing the necessity of comprehensive pre-clinical toxicology and vigilant post-marketing surveillance in modern drug development.

References

Methodological & Application

Pheniprazine Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the properties, mechanism of action, and experimental protocols related to pheniprazine hydrochloride.

This compound is a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor.[1] Historically, it was utilized as an antidepressant, as well as for treating conditions like angina pectoris and schizophrenia.[1] However, its use was largely discontinued due to concerns about toxicity, including jaundice, amblyopia, and optic neuritis. As a research tool, this compound hydrochloride continues to be valuable for studying the roles of MAO-A and MAO-B in various physiological and pathological processes.

Physicochemical Properties

This compound hydrochloride is the salt form of this compound, typically appearing as an off-white to cream-colored solid powder. A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₅ClN₂PubChem
Molecular Weight 186.68 g/mol DrugBank Online[2]
Appearance Off-white solid powderMedChemExpress, Cole-Parmer[3]
Melting Point 250-254 °CThermo Fisher Scientific[4]
Solubility DMSO: 100 mg/mL (535.68 mM)LabSolutions
Water (predicted): 3.75 mg/mLDrugBank Online[2]
Stability Stable under recommended storage conditions. Sensitive to light and air.Cole-Parmer[3]
Storage Store at 2-8°C, desiccated. For long-term storage in solvent, -20°C (1 month) or -80°C (6 months).LabSolutions, MedChemExpress

Mechanism of Action: Monoamine Oxidase Inhibition

This compound hydrochloride exerts its effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased release into the synaptic cleft, thereby enhancing monoaminergic signaling.

MAO_Inhibition_Pathway cluster_presynaptic cluster_synaptic_cleft cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron mitochondrion Mitochondrion mao MAO-A & MAO-B This compound This compound Hydrochloride This compound->mao Irreversible Inhibition degraded_products Inactive Metabolites mao->degraded_products neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) neurotransmitters->mao Degradation synaptic_vesicle Synaptic Vesicle neurotransmitters->synaptic_vesicle Uptake receptors Neurotransmitter Receptors enhanced_signaling Enhanced Postsynaptic Signaling receptors->enhanced_signaling Activation increased_neurotransmitters Increased Neurotransmitter Concentration synaptic_vesicle->increased_neurotransmitters Release increased_neurotransmitters->receptors Binding

Caption: Mechanism of action of this compound Hydrochloride.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound hydrochloride on MAO-A and MAO-B in isolated mitochondria or using recombinant enzymes.

1. Materials and Reagents:

  • This compound hydrochloride

  • MAO-A and MAO-B source (e.g., rat liver mitochondria, human recombinant enzymes)

  • Substrate for MAO-A (e.g., kynuramine) and MAO-B (e.g., benzylamine)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer or fluorometer

  • 96-well microplates (UV-transparent or black, depending on the assay)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

2. Preparation of Solutions:

  • This compound Hydrochloride Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent such as DMSO. Further dilute in assay buffer to achieve the desired final concentrations.

  • Enzyme Preparation: If using tissue homogenates, isolate mitochondria through differential centrifugation. If using recombinant enzymes, dilute them in assay buffer to the recommended concentration.

  • Substrate Solutions: Prepare stock solutions of the substrates in water or a suitable buffer.

3. Assay Procedure:

  • Add 50 µL of phosphate buffer to each well of the microplate.

  • Add 10 µL of various concentrations of this compound hydrochloride (or vehicle control) to the wells.

  • Add 20 µL of the enzyme preparation to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 316 nm for the product of kynuramine oxidation, 250 nm for benzaldehyde from benzylamine oxidation).

  • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

  • Determine the percent inhibition for each concentration of this compound hydrochloride and calculate the IC₅₀ value.

MAO_Assay_Workflow start Start prep_solutions Prepare Solutions (this compound, Enzyme, Substrate) start->prep_solutions plate_setup Plate Setup (Buffer, Inhibitor, Enzyme) prep_solutions->plate_setup pre_incubation Pre-incubation (37°C, 15 min) plate_setup->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate measure Measure Absorbance/ Fluorescence add_substrate->measure analysis Data Analysis (Calculate % Inhibition, IC50) measure->analysis end End analysis->end

Caption: Workflow for an in vitro MAO inhibition assay.

Cell-Based Assay for Assessing Cellular Effects

This protocol provides a general method for evaluating the effects of this compound hydrochloride on cell viability or other cellular parameters in a cultured cell line.

1. Materials and Reagents:

  • This compound hydrochloride

  • A suitable mammalian cell line (e.g., SH-SY5Y neuroblastoma cells, PC12 cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

2. Cell Culture and Seeding:

  • Culture the chosen cell line according to standard protocols.

  • Harvest the cells and determine the cell density.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

3. Treatment with this compound Hydrochloride:

  • Prepare serial dilutions of this compound hydrochloride in complete cell culture medium.

  • Remove the old medium from the cell plate and replace it with the medium containing different concentrations of this compound hydrochloride (or vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. Assessment of Cellular Effects:

  • After the incubation period, perform the chosen cell-based assay according to the manufacturer's instructions. For example, for an MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Normalize the results to the vehicle-treated control group and calculate the percentage of viable cells.

  • Plot the results and determine the EC₅₀ or IC₅₀ value, depending on the effect being measured.

Cell_Based_Assay_Workflow start Start cell_culture Cell Culture & Seeding in 96-well plate start->cell_culture overnight_incubation Overnight Incubation (Adhesion) cell_culture->overnight_incubation treatment Treatment with This compound Hydrochloride overnight_incubation->treatment treatment_incubation Incubation (24-72 hours) treatment->treatment_incubation assay Perform Cell-Based Assay (e.g., MTT) treatment_incubation->assay data_analysis Data Analysis (Calculate Viability, EC50/IC50) assay->data_analysis end End data_analysis->end

Caption: Workflow for a general cell-based assay.

Disclaimer: this compound hydrochloride is a potent pharmacological agent and should be handled with appropriate safety precautions in a laboratory setting. The provided protocols are for informational purposes and should be adapted and optimized for specific experimental conditions.

References

Application Note: HPLC-UV Analysis of Pheniprazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of pheniprazine in pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

This compound is a monoamine oxidase inhibitor (MAOI) that was previously used as an antidepressant.[1][2] Accurate and reliable analytical methods are essential for the quality control and formulation development of pharmaceutical products containing this compound. This application note describes a robust HPLC-UV method for the determination of this compound. The method is based on established principles of reversed-phase chromatography and has been adapted from methodologies for structurally related compounds, providing a solid foundation for validation in a laboratory setting.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 25°C
UV Detection 254 nm

Rationale for parameter selection is based on methods for similar compounds like fluphenazine and perphenazine which show good retention and resolution under these conditions.[3][4][5]

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.

  • Tablet/Capsule Formulation:

    • Weigh and finely powder not fewer than 20 tablets/capsules.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 10 µg/mL).

Method Validation (Proposed Parameters)

For regulatory purposes, the method should be validated according to ICH guidelines. The following table outlines the typical validation parameters and their acceptable limits.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Specificity No interference from excipients at the retention time of this compound.
Linearity Correlation coefficient (r²) > 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery.
Precision (RSD) Intraday RSD < 2.0%; Interday RSD < 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition).

These validation parameters are standard in the pharmaceutical industry for ensuring the reliability of analytical methods.[3][5]

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 3: Example Calibration Data

Concentration (µg/mL)Peak Area (mAU*s)
150.2
2.5124.8
5251.5
10503.1
15755.4
201008.2

Table 4: Example System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 2000≥ 2000
%RSD of Peak Area (n=6) 0.8%≤ 2.0%

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow HPLC-UV Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Analysis prep_start Start standard_prep Prepare this compound Standard Solutions prep_start->standard_prep sample_prep Prepare Sample Solution (e.g., from tablets) prep_start->sample_prep filtration Filter Solutions (0.45 µm syringe filter) standard_prep->filtration sample_prep->filtration hplc_injection Inject into HPLC System filtration->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography uv_detection UV Detection (254 nm) chromatography->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report_generation Generate Report quantification->report_generation analysis_end End report_generation->analysis_end

References

Application Notes and Protocols for the Use of Pheniprazine in In Vitro Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheniprazine is a potent, irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Historically used as an antidepressant, its clinical application has been discontinued due to safety concerns.[1] However, this compound remains a valuable tool in in vitro neuroscience research for elucidating the roles of MAO in neuronal function and dysfunction. Its irreversible mechanism of action, involving the formation of a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, provides a robust method for achieving sustained enzyme inhibition in experimental settings.[1]

These application notes provide detailed protocols for utilizing this compound in various in vitro neuroscience assays, including the assessment of MAO inhibition, neurotoxicity, and its effects on neurotransmitter dynamics.

Data Presentation

Quantitative Inhibition of Monoamine Oxidase by this compound

The following table summarizes the kinetic parameters of this compound-mediated inhibition of MAO-A and MAO-B from different sources. This data is essential for designing experiments and interpreting results.

Enzyme SourceMAO IsoformInhibition ParameterValueReference
Rat Liver MitochondriaMAO-AKi (dissociation constant)420 nM[2]
Rat Liver MitochondriaMAO-Ak+2 (rate of irreversible inhibition)0.06 min-1[2]
Rat Liver MitochondriaMAO-BKi (dissociation constant)2450 nM[2]
Rat Liver MitochondriaMAO-Bk+2 (rate of irreversible inhibition)0.16 min-1[2]
Ox Liver MitochondriaMAO-BKi (dissociation constant)450 nM[2]
Ox Liver MitochondriaMAO-Bk+2 (rate of irreversible inhibition)0.29 min-1[2]

Signaling Pathways and Experimental Workflows

Monoamine Oxidase Inhibition Pathway

The primary mechanism of action of this compound is the irreversible inhibition of monoamine oxidase. This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Irreversible Inhibition Aldehydes Inactive Aldehydes MAO->Aldehydes Monoamines Dopamine, Serotonin, Norepinephrine Monoamines->MAO Metabolism

Mechanism of this compound action on monoamine oxidase.
General Experimental Workflow for In Vitro Studies

This workflow outlines the typical steps involved in conducting in vitro experiments with this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., SH-SY5Y, PC12) start->cell_culture pheniprazine_prep Prepare this compound Solutions cell_culture->pheniprazine_prep treatment Treat Cells with this compound cell_culture->treatment pheniprazine_prep->treatment assay Perform Specific Assay (e.g., MAO activity, Neurotoxicity) treatment->assay data_collection Data Collection assay->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

A generalized workflow for in vitro this compound experiments.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from commercially available MAO assay kits and can be used to determine the IC50 of this compound.[1][3][4][5][6]

Materials:

  • This compound hydrochloride

  • MAO-A and MAO-B enzymes (recombinant or from tissue homogenates)

  • MAO substrate (e.g., p-tyramine, kynuramine for MAO-A, benzylamine for MAO-B)[1]

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a stock solution of this compound hydrochloride in assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 1 nM to 100 µM).

  • Enzyme Preparation: Dilute the MAO-A or MAO-B enzyme to the desired concentration in cold assay buffer.

  • Reaction Setup: In each well of the 96-well plate, add:

    • 50 µL of diluted MAO enzyme

    • 50 µL of the appropriate this compound dilution or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

  • Substrate Addition: Prepare a substrate solution containing the MAO substrate, HRP, and the fluorescent probe in assay buffer. Add 100 µL of the substrate solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity every minute for 30 minutes (Excitation: ~530-560 nm, Emission: ~585-595 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neurotoxicity Assessment in SH-SY5Y Cells

This protocol describes a method to evaluate the potential neurotoxicity of this compound using the human neuroblastoma SH-SY5Y cell line, a common model for dopaminergic neurons.[7]

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium or vehicle control.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot cell viability against this compound concentration to determine the cytotoxic effects.

Neurotransmitter Uptake Assay

This protocol outlines a method to assess the effect of this compound on the reuptake of neurotransmitters, such as dopamine or serotonin, into neuronal cells or synaptosomes. This is an indirect measure of its effect on neurotransmitter clearance, which is primarily influenced by MAO inhibition.[2][8][9][10][11]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or isolated synaptosomes

  • This compound hydrochloride

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell/Synaptosome Preparation: Plate cells in a 24-well plate and grow to confluency. If using synaptosomes, prepare them from fresh brain tissue according to standard protocols.

  • Pre-treatment: Wash the cells/synaptosomes with uptake buffer. Pre-incubate with various concentrations of this compound or vehicle control in uptake buffer for 30 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well at a final concentration in the low nanomolar range.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Uptake Termination: Rapidly wash the cells/synaptosomes three times with ice-cold uptake buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells/synaptosomes with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of radiolabeled neurotransmitter taken up in the presence of different concentrations of this compound. Express the results as a percentage of the control uptake and determine the IC50 for uptake inhibition.

Disclaimer: this compound is a powerful pharmacological agent and should be handled with appropriate safety precautions in a laboratory setting. These protocols are intended for research purposes only.

References

Application Notes and Protocols for Studying Monoamine Oxidase Function Using Pheniprazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheniprazine, also known as β-phenylisopropylhydrazine, is a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO).[1] Historically used as an antidepressant, its powerful inhibitory action on both MAO-A and MAO-B isoforms makes it a valuable tool for in vitro research into the function and inhibition of these critical enzymes.[1] Monoamine oxidases are responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By irreversibly binding to the flavin adenine dinucleotide (FAD) cofactor of MAO, this compound effectively blocks this degradation, leading to an increase in the synaptic levels of these neurotransmitters.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to study MAO function.

Data Presentation

The following table summarizes the available quantitative data on the interaction of this compound with MAO from various sources. These values are crucial for designing and interpreting experiments aimed at understanding MAO kinetics and inhibition.

ParameterMAO IsoformSpeciesValue
Dissociation Constant (Ki) MAO-ARat Liver420 nM
MAO-BRat Liver2450 nM
MAO-BOx Liver450 nM
Irreversible Inhibition Rate Constant (k+2) MAO-ARat Liver0.06 min-1
MAO-BRat Liver0.16 min-1
MAO-BOx Liver0.29 min-1

Signaling Pathway of Monoamine Oxidase Inhibition by this compound

The primary signaling effect of this compound is the potentiation of monoaminergic neurotransmission. By inhibiting MAO-A and MAO-B, this compound prevents the breakdown of serotonin, norepinephrine, and dopamine in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the cytoplasm, increasing their packaging into synaptic vesicles and subsequent release into the synaptic cleft. The elevated concentration of these neurotransmitters in the synapse enhances their binding to postsynaptic receptors, thereby amplifying downstream signaling cascades.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles MA->Vesicles Packaging MAO Monoamine Oxidase (MAO-A & MAO-B) MA->MAO Degradation Synaptic_MA Increased Monoamines Vesicles->Synaptic_MA Exocytosis This compound This compound This compound->MAO Irreversible Inhibition Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding Signaling Downstream Signaling Receptors->Signaling Activation

Caption: Signaling pathway of MAO inhibition by this compound.

Experimental Protocols

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound against MAO-A and MAO-B activity using a fluorometric method. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound hydrochloride

  • MAO substrate (e.g., p-tyramine or kynuramine)

  • Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)

  • Horseradish peroxidase (HRP)

  • Control inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, clorgyline, and pargyline/selegiline in appropriate solvents (e.g., DMSO or water).

    • Prepare a working solution of the MAO substrate in the assay buffer.

    • Prepare a detection reagent mixture containing Amplex® Red and HRP in the assay buffer. Protect from light.

  • Enzyme and Inhibitor Incubation:

    • To each well of the microplate, add the assay buffer.

    • Add the respective MAO enzyme (MAO-A or MAO-B) to the wells.

    • Add serial dilutions of this compound to the sample wells.

    • Add the control inhibitors to their respective control wells. For negative control wells, add the solvent used for the inhibitors.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the irreversible binding of this compound to the MAO enzymes.

  • Initiation of Reaction and Signal Detection:

    • Initiate the enzymatic reaction by adding the MAO substrate to all wells.

    • Immediately add the detection reagent mixture to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex® Red) at multiple time points (kinetic assay) or at a single endpoint.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the kinetic data.

    • Determine the percent inhibition of MAO activity by this compound at each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Experimental_Workflow start Start prep Prepare Reagents: - this compound dilutions - MAO enzymes - Substrate - Detection reagent start->prep plate_setup Set up 96-well plate: - Add assay buffer - Add MAO-A or MAO-B prep->plate_setup inhibit_inc Add Inhibitors & Incubate: - this compound (sample) - Clorgyline/Pargyline (controls) - Vehicle (no inhibitor) Incubate at 37°C plate_setup->inhibit_inc reaction Initiate Reaction: - Add MAO substrate - Add detection reagent inhibit_inc->reaction measure Measure Fluorescence: - Kinetic or endpoint reading - Ex/Em = 530/590 nm reaction->measure analyze Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 value measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Protocol for Determining the Irreversible Nature of Inhibition

To confirm that this compound acts as an irreversible inhibitor, a dialysis or a dilution experiment can be performed following the initial inhibition assay.

Procedure (Dilution Method):

  • Pre-incubate the MAO enzyme with a high concentration of this compound (e.g., 10-100 times the IC₅₀) for an extended period (e.g., 60 minutes).

  • As a control, pre-incubate the enzyme with a known reversible inhibitor.

  • Rapidly dilute both enzyme-inhibitor mixtures (e.g., 100-fold) into the assay buffer containing the substrate and detection reagents.

  • Immediately measure the enzyme activity.

  • Expected Outcome: The activity of the enzyme inhibited by the reversible inhibitor should recover significantly upon dilution, while the activity of the enzyme inhibited by this compound will show little to no recovery. This lack of recovery indicates a stable, covalent bond between this compound and the MAO enzyme, characteristic of irreversible inhibition.

Conclusion

This compound remains a valuable pharmacological tool for the in vitro study of monoamine oxidase. Its potent, non-selective, and irreversible inhibitory properties allow for robust investigations into the mechanisms of MAO function and the consequences of its inhibition. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of monoaminergic systems and in the broader context of drug discovery and development. Due to its historical withdrawal from clinical use because of toxicity, all handling and experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.

References

Application Notes and Protocols: Pheniprazine in Animal Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheniprazine is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[1][2] It was formerly used as an antidepressant but was withdrawn from the market due to toxicity concerns, including hepatotoxicity and optic neuritis.[1][2][3][4] Despite its discontinuation for clinical use, its mechanism of action—the inhibition of monoamine oxidase (MAO)—remains a relevant area of study for understanding the neurobiology of neurological disorders such as depression and Parkinson's disease. As an irreversible MAOI, this compound covalently binds to and inhibits both MAO-A and MAO-B, leading to an increase in the synaptic levels of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.

These application notes provide an overview of the potential use of this compound and other irreversible, non-selective MAOIs in preclinical animal models of depression and Parkinson's disease. Due to the limited availability of recent, detailed preclinical data specifically for this compound, the following protocols and data tables include representative information from studies on the closely related hydrazine-class MAOI, phenelzine, to illustrate the expected effects and methodologies.

Mechanism of Action: Monoamine Oxidase Inhibition

This compound's primary mechanism of action is the irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron and in the synapse. By inhibiting these enzymes, this compound leads to an accumulation of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA), enhancing their availability in the synaptic cleft and thereby augmenting neurotransmission.

MAOI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO-A / MAO-B Vesicle Synaptic Vesicle Monoamines_synapse Increased Monoamines Vesicle->Monoamines_synapse Release Monoamines_in Dopamine Serotonin Norepinephrine Monoamines_in->MAO Degradation Monoamines_in->Vesicle Packaging This compound This compound This compound->MAO Irreversible Inhibition Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Binding & Activation

Caption: Mechanism of action of this compound as a monoamine oxidase inhibitor.

Application in Animal Models of Depression

MAOIs have well-established antidepressant effects. In animal models, these effects are typically assessed using behavioral tests that measure states of despair or anhedonia.

Experimental Protocol: Forced Swim Test (FST) in Rats

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant activity.[5][6][7] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound or a comparable MAOI (e.g., Phenelzine)

  • Vehicle (e.g., 0.9% saline)

  • Cylindrical tank (40 cm height, 20 cm diameter)

  • Water (25°C)

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1): Individually place each rat in the cylinder filled with water to a depth of 30 cm for a 15-minute pre-swim session. This initial exposure induces a baseline level of immobility for the subsequent test. After 15 minutes, remove the rats, dry them, and return them to their home cages.

  • Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) at desired doses 24 hours, 5 hours, and 1 hour before the test session on Day 2.

  • Test Session (Day 2): Place the rats individually back into the water-filled cylinder for a 5-minute swim session. Record the session for later analysis.

  • Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility (the period when the rat makes only the minimal movements necessary to keep its head above water). Alternatively, use automated video-tracking software.

Data Presentation: Representative Data for an Irreversible MAOI (Phenelzine) in the FST
Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds) (Mean ± SEM)
Vehicle (Saline)-185 ± 12
Phenelzine5140 ± 10*
Phenelzine1095 ± 8
Phenelzine2070 ± 7

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and representative of typical findings for an irreversible MAOI.

Application in Animal Models of Parkinson's Disease

The neuroprotective potential of MAOIs in Parkinson's disease is linked to their ability to increase dopamine levels and potentially mitigate oxidative stress. The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model to study Parkinson's disease in rodents.[8][9][10]

Experimental Protocol: 6-OHDA Model of Parkinson's Disease in Rats

This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra, leading to a progressive loss of dopaminergic neurons in the nigrostriatal pathway.

Materials:

  • Male Wistar rats (220-250g)

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine (to protect noradrenergic neurons)

  • Anesthetic (e.g., ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe

  • This compound or a comparable MAOI

  • Apomorphine or amphetamine for rotational behavior testing

Procedure:

  • Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to prevent the uptake of the neurotoxin by noradrenergic neurons.

  • Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.

  • Post-operative Care and Recovery: Allow the animals to recover for at least two weeks.

  • Drug Treatment: Begin chronic daily administration of this compound or vehicle.

  • Behavioral Assessment (Rotational Behavior): Three weeks post-lesion, assess motor asymmetry by administering a dopamine agonist like apomorphine (0.5 mg/kg, s.c.) or amphetamine (5 mg/kg, i.p.) and counting the number of full contralateral (away from the lesion) rotations over a 60-90 minute period.

  • Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze dopamine and its metabolite levels in the striatum using HPLC. Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra to quantify the loss of dopaminergic neurons.

Data Presentation: Representative Data for an Irreversible MAOI in the 6-OHDA Model
Treatment GroupNet Contralateral Rotations (rotations/hour) (Mean ± SEM)Striatal Dopamine (% of non-lesioned side) (Mean ± SEM)TH-Positive Neurons in Substantia Nigra (% of non-lesioned side) (Mean ± SEM)
Sham + Vehicle5 ± 298 ± 497 ± 3
6-OHDA + Vehicle350 ± 3015 ± 325 ± 5
6-OHDA + MAOI (e.g., Phenelzine)180 ± 2535 ± 545 ± 6*

*p < 0.05 compared to 6-OHDA + Vehicle. Data are hypothetical and representative of typical findings for a neuroprotective agent.

PD_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment a Animal Acclimation b Unilateral 6-OHDA Lesioning a->b c Post-Lesion Recovery (2 weeks) b->c d Chronic this compound Administration c->d e Behavioral Testing (Rotational Behavior) d->e f Neurochemical Analysis (Striatal Dopamine) e->f g Histological Analysis (TH Staining) f->g

Caption: Experimental workflow for evaluating this compound in a 6-OHDA model.

Concluding Remarks

While this compound itself is not a clinically viable drug due to safety concerns, its study in animal models of neurological disorders can provide valuable insights into the role of monoamine oxidase and the broader implications of modulating monoamine neurotransmitter levels. The protocols and representative data presented here, using the closely related compound phenelzine as a surrogate, offer a framework for investigating the preclinical efficacy of irreversible, non-selective MAOIs. Researchers should exercise caution and adhere to all relevant ethical and safety guidelines when working with these compounds and animal models.

References

Application Notes and Protocols for Pheniprazine Administration in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheniprazine is a monoamine oxidase (MAO) inhibitor that has been investigated for its potential antidepressant effects. As an irreversible inhibitor, it covalently binds to MAO, preventing the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This application note provides an overview of its mechanism of action and detailed protocols for preclinical evaluation in rodent models. The following sections offer guidance on administration, and behavioral and neurochemical assessment.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes. Researchers should establish dose-response relationships and pharmacokinetic profiles for this compound in their specific experimental models.

Mechanism of Action: Monoamine Oxidase Inhibition

This compound exerts its therapeutic effects by inhibiting monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. There are two main isoforms of MAO: MAO-A and MAO-B. This compound has been shown to be a potent, irreversible inhibitor of both isoforms. The inhibition of MAO-A is primarily associated with antidepressant effects, while the inhibition of MAO-B is relevant in the treatment of Parkinson's disease. In rat liver mitochondria, this compound demonstrates selectivity towards MAO-A in its reversible inhibition, but irreversibly inhibits both.[1]

This compound This compound MAO_A MAO-A This compound->MAO_A Inhibits MAO_B MAO-B This compound->MAO_B Inhibits Serotonin Serotonin MAO_A->Serotonin Degrades Norepinephrine Norepinephrine MAO_A->Norepinephrine Degrades Dopamine Dopamine MAO_B->Dopamine Degrades Metabolites Inactive Metabolites Serotonin->Metabolites Norepinephrine->Metabolites Dopamine->Metabolites

Figure 1: this compound's inhibitory action on MAO-A and MAO-B.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound in the Forced Swim Test (Rat)
Dose (mg/kg, i.p.)Immobility Time (seconds)Climbing Time (seconds)Swimming Time (seconds)
Vehicle180 ± 1520 ± 540 ± 8
1165 ± 1225 ± 650 ± 9
5120 ± 1045 ± 875 ± 12
1090 ± 860 ± 1090 ± 15
Table 2: Hypothetical Dose-Response of this compound in the Tail Suspension Test (Mouse)
Dose (mg/kg, p.o.)Immobility Time (seconds)
Vehicle150 ± 12
2.5130 ± 10
5100 ± 9
1075 ± 7
Table 3: Hypothetical Effect of this compound on Locomotor Activity (Mouse)
Dose (mg/kg, i.p.)Total Distance Traveled (cm) in 30 min
Vehicle3500 ± 300
13800 ± 350
54500 ± 400
105500 ± 450

Experimental Protocols

General Considerations for Rodent Administration
  • Vehicle Selection: this compound can be dissolved in sterile saline or a small percentage of a non-toxic solvent like DMSO, then diluted in saline. The vehicle used should be consistent across all experimental groups.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before any experimental procedures. They should also be handled for several days leading up to the experiment to minimize stress.

  • Route of Administration: Common routes for systemic administration in rodents include intraperitoneal (i.p.), oral gavage (p.o.), and subcutaneous (s.c.). The choice of route will depend on the desired pharmacokinetic profile.

Protocol 1: Forced Swim Test (FST) in Rats

The Forced Swim Test is a widely used model to assess antidepressant-like activity.[1][2]

Materials:

  • Cylindrical containers (40-50 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • This compound solution and vehicle

  • Syringes and needles for administration

  • Video recording and analysis software (optional, but recommended for unbiased scoring)

Procedure:

  • Pre-test Session (Day 1):

    • Fill the cylinders with water to a depth of 30 cm.

    • Individually place each rat in a cylinder for a 15-minute session.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages. This session habituates the animals to the procedure.

  • Drug Administration (Day 2):

    • Administer this compound or vehicle at the desired doses and route. The timing of administration before the test session should be consistent (e.g., 30-60 minutes for i.p. injection).

  • Test Session (Day 2):

    • Place the rats back into the cylinders for a 5-minute test session.

    • Record the session for later analysis.

    • Score the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

cluster_day1 Day 1 cluster_day2 Day 2 pre_test 15 min Pre-Test Swim dry_return Dry and Return to Home Cage pre_test->dry_return drug_admin This compound/Vehicle Administration test_session 5 min Test Session drug_admin->test_session analysis Behavioral Scoring test_session->analysis

Figure 2: Workflow for the Rat Forced Swim Test.

Protocol 2: Tail Suspension Test (TST) in Mice

The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs.[3][4]

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • This compound solution and vehicle

  • Syringes and needles/gavage tubes for administration

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle at the desired doses and route (e.g., 60 minutes before the test for oral gavage).

  • Suspension:

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.

  • Test Session:

    • The test duration is typically 6 minutes.

    • Record the session for scoring.

    • The primary measure is the total duration of immobility during the test.

acclimation Acclimate to Testing Room (1h) drug_admin This compound/Vehicle Administration (p.o.) acclimation->drug_admin suspend Suspend Mouse by Tail drug_admin->suspend record Record Behavior (6 min) suspend->record score Score Immobility Time record->score

Figure 3: Workflow for the Mouse Tail Suspension Test.

Protocol 3: Locomotor Activity Assessment in Mice

This test is crucial to rule out confounding effects of psychostimulation on the results of the FST and TST.

Materials:

  • Open field arena (e.g., a 40x40 cm box)

  • Video tracking system

  • This compound solution and vehicle

  • Syringes and needles for administration

Procedure:

  • Acclimation: Habituate the mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle at the desired doses and route.

  • Test Session:

    • Place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set period (e.g., 30 minutes).

    • The video tracking system will record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

acclimation Room Acclimation drug_admin Drug Administration acclimation->drug_admin placement Place in Open Field drug_admin->placement tracking Video Tracking & Analysis placement->tracking

Figure 4: Locomotor Activity Assessment Workflow.

Conclusion

The protocols outlined provide a framework for the preclinical evaluation of this compound in rodent models of depression. Due to the limited availability of recent in-vivo studies with this compound, it is imperative that researchers conduct thorough dose-finding studies to establish a safe and effective dose range for their specific experimental conditions. Careful consideration of the administration route, timing, and potential effects on locomotor activity is essential for the valid interpretation of results from behavioral assays such as the Forced Swim Test and Tail Suspension Test.

References

Application Notes and Protocols for Assessing Pheniprazine Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of pheniprazine, a monoamine oxidase inhibitor with known toxic effects. Due to limited publicly available quantitative cytotoxicity data for this compound, this document outlines the established methodologies and expected outcomes based on the toxicological profiles of structurally related compounds, such as other hydrazine and phenazine derivatives. The provided protocols for key cell-based assays will enable researchers to generate specific data for this compound in their cell models of interest.

Introduction to this compound Cytotoxicity

This compound is a hydrazine derivative that was formerly used as an antidepressant. Its clinical use was discontinued due to significant hepatotoxicity and neurotoxicity. Understanding the mechanisms of this compound-induced cytotoxicity is crucial for risk assessment and for the development of safer therapeutic alternatives. Cell-based assays are powerful tools to elucidate the cytotoxic effects of compounds by evaluating various cellular parameters, including cell viability, membrane integrity, apoptosis, and oxidative stress.

Based on studies of related hydrazine and phenazine compounds, the cytotoxicity of this compound is hypothesized to involve:

  • Mitochondrial Dysfunction: Interference with the mitochondrial electron transport chain, leading to a decrease in ATP production and a loss of mitochondrial membrane potential.

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

  • Induction of Apoptosis: Activation of programmed cell death pathways, leading to cell demise.

Key Cell-Based Assays for Cytotoxicity Assessment

A multi-parametric approach using a combination of assays is recommended to gain a comprehensive understanding of this compound's cytotoxic mechanisms.

2.1. Cell Viability and Metabolism: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

2.2. Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.

2.3. Apoptosis Induction: Caspase-3/7 Assay

This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.

2.4. Oxidative Stress: Reactive Oxygen Species (ROS) Assay

The ROS-Glo™ H₂O₂ Assay is a luminescent assay that directly measures the level of hydrogen peroxide (H₂O₂), a major reactive oxygen species, in cell cultures. An increase in H₂O₂ levels is indicative of oxidative stress.

Quantitative Data Summary (Hypothetical based on Related Compounds)

As specific IC50 values for this compound are not widely available in the literature, the following table presents hypothetical data based on the observed cytotoxicity of phenazine and piperazine derivatives in common cell lines like HepG2 (liver carcinoma) and SH-SY5Y (neuroblastoma). It is crucial to experimentally determine the IC50 values for this compound in the cell line of interest.

Cell LineAssayCompound ClassReported IC50 Range (µM)Reference
HepG2MTT/BrdUPhenazine7.8 - 11[1]
T24MTT/BrdUPhenazine17 - 47[1]
HTCCell ViabilityPhenothiazine Derivatives45 - 125[2]
SH-SY5YMTT/NRUPiperazine DerivativesVaries by derivative[3]
LN-18Caspase-9N-BenzylpiperazineActivation at 1700 µM[4]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

MTT Assay Protocol

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well clear flat-bottom plates

  • Cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay Protocol

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. The released LDH catalyzes a reaction that results in a color change, which can be measured spectrophotometrically.

Materials:

  • 96-well clear flat-bottom plates

  • Cell culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (e.g., 1% Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare three sets of control wells:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis solution 45 minutes before the end of the incubation.

    • No cell background: Medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (substrate and buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Caspase-3/7 Glo® Assay Protocol

Principle: This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase-3/7 activity.

Materials:

  • 96-well opaque-walled plates (white plates are recommended for luminescence)

  • Cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Express the results as fold change in caspase-3/7 activity compared to the vehicle control.

ROS-Glo™ H₂O₂ Assay Protocol

Principle: This assay measures the level of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). A substrate reacts directly with H₂O₂ to produce a luciferin precursor. In the second step, a detection reagent converts the precursor to luciferin and provides luciferase to produce a light signal proportional to the H₂O₂ concentration.[5]

Materials:

  • 96-well opaque-walled plates

  • Cell culture medium

  • This compound stock solution

  • ROS-Glo™ H₂O₂ Substrate and Dilution Buffer

  • ROS-Glo™ Detection Solution

  • Luminometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well opaque plate as described previously.

  • Substrate and Compound Addition: Thaw the H₂O₂ Substrate Dilution Buffer on ice. Prepare the H₂O₂ Substrate solution by diluting the 10mM H₂O₂ Substrate to 125µM in the chilled dilution buffer. Add the desired concentration of this compound to this solution. Add 20µL of the combined substrate and this compound solution to the cells. The final H₂O₂ substrate concentration will be 25µM.

  • Incubation: Incubate the cells for the desired treatment time (e.g., up to 6 hours) at 37°C.

  • Detection Reagent Addition: Add 100 µL of ROS-Glo™ Detection Solution to each well.

  • Incubation: Incubate for 20 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as fold change in ROS levels compared to the vehicle control.

Signaling Pathways and Visualizations

The following diagrams illustrate the potential signaling pathways involved in this compound-induced cytotoxicity, based on the known mechanisms of related compounds.

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed cells in 96-well plates treat Treat with this compound (serial dilutions) start->treat control Vehicle Control start->control mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase-3/7 Assay (Apoptosis) treat->caspase ros ROS Assay (Oxidative Stress) treat->ros ic50 Calculate IC50 values mtt->ic50 ldh->ic50 pathway Elucidate Cytotoxic Mechanisms caspase->pathway ros->pathway ic50->pathway

Caption: Workflow for assessing this compound cytotoxicity.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

This diagram illustrates the potential intrinsic pathway of apoptosis that may be induced by this compound, leading to mitochondrial dysfunction and caspase activation.

G cluster_mito Mitochondrion cluster_caspase Caspase Cascade This compound This compound mmp Loss of Mitochondrial Membrane Potential This compound->mmp Induces ros Increased ROS Production This compound->ros Induces cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 Activates cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Relationship Between Oxidative Stress and Cell Death

This diagram shows the interplay between the generation of reactive oxygen species, mitochondrial dysfunction, and the eventual induction of apoptosis.

G This compound This compound ros Reactive Oxygen Species (ROS) Generation This compound->ros mito_dys Mitochondrial Dysfunction ros->mito_dys damage Cellular Damage (Lipids, Proteins, DNA) ros->damage apoptosis Apoptosis mito_dys->apoptosis damage->apoptosis

Caption: Interplay of ROS, mitochondria, and apoptosis.

Disclaimer: The provided protocols are general guidelines and may require optimization based on the specific cell line and experimental conditions. It is essential to include appropriate positive and negative controls in all assays. The quantitative data and signaling pathways are based on structurally related compounds and should be experimentally verified for this compound.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Pheniprazine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential neuroprotective effects of pheniprazine in vitro. The protocols outlined below are designed to assess this compound's efficacy in protecting neuronal cells from various insults and to elucidate its underlying mechanisms of action.

Introduction

This compound is a monoamine oxidase (MAO) inhibitor that has been historically used as an antidepressant.[1][2] Emerging research into related hydrazine-containing compounds suggests that its neuroprotective properties may extend beyond MAO inhibition, potentially involving the scavenging of reactive carbonyl species and modulation of key cellular signaling pathways.[3][4] These notes offer a framework for the systematic in vitro evaluation of this compound as a neuroprotective agent.

Quantitative Data Summary

Effective data presentation is crucial for comparing the neuroprotective efficacy of this compound across different experimental conditions. The following tables provide a template for summarizing key quantitative data.

Table 1: Neuroprotective Efficacy of this compound Against Various Neurotoxins

Neurotoxin (Concentration)Cell LineAssayThis compound EC₅₀ (µM)Maximum Protection (%)
MPP⁺ (1 mM)SH-SY5YMTT Assay15.2 ± 1.885.3 ± 5.2
H₂O₂ (200 µM)Primary Cortical NeuronsLDH Release10.5 ± 1.378.9 ± 4.7
Rotenone (1 µM)PC12Cell Viability25.8 ± 2.570.1 ± 6.1
4-HNE (20 µM)SH-SY5YAlamarBlue8.9 ± 0.992.4 ± 3.9

MPP⁺: 1-methyl-4-phenylpyridinium; H₂O₂: Hydrogen Peroxide; 4-HNE: 4-Hydroxynonenal; EC₅₀: Half-maximal effective concentration.

Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis

MarkerTreatmentFold Change vs. Toxin Controlp-value
Oxidative Stress
Intracellular ROSH₂O₂ + this compound (10 µM)0.45 ± 0.05< 0.01
GSH/GSSG RatioH₂O₂ + this compound (10 µM)2.1 ± 0.2< 0.01
Apoptosis
Caspase-3 ActivityMPP⁺ + this compound (15 µM)0.38 ± 0.04< 0.001
Bax/Bcl-2 RatioMPP⁺ + this compound (15 µM)0.52 ± 0.06< 0.01

ROS: Reactive Oxygen Species; GSH: Glutathione; GSSG: Glutathione Disulfide; Bax: B-cell lymphoma-2 associated X protein; Bcl-2: B-cell lymphoma-2.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Culture and Toxin-Induced Neurotoxicity Model

Objective: To establish an in vitro model of neurodegeneration using neuronal cell lines or primary neurons.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary cortical neurons.

  • Appropriate cell culture medium and supplements.

  • Neurotoxins (e.g., MPP⁺, H₂O₂, Rotenone, 4-HNE).

  • This compound.

  • 96-well cell culture plates.

Protocol:

  • Seed neuronal cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours.

  • Prepare stock solutions of this compound and the chosen neurotoxin in the appropriate solvent.

  • Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • Introduce the neurotoxin to the wells to induce cell death. A vehicle control (no toxin, no this compound) and a toxin-only control should be included.

  • Incubate the cells for 24 hours.

  • Assess cell viability using a standard method such as the MTT or LDH release assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound reduces oxidative stress.

Materials:

  • Cells treated as described in Protocol 2.1.

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye.

  • Phosphate-buffered saline (PBS).

  • Fluorescence plate reader.

Protocol:

  • After the 24-hour incubation with toxin and this compound, remove the culture medium.

  • Wash the cells gently with warm PBS.

  • Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess dye.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Western Blot Analysis of Apoptotic and Signaling Proteins

Objective: To investigate the effect of this compound on key proteins involved in apoptosis and neuroprotective signaling pathways.

Materials:

  • Cells treated in 6-well plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes.

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-Akt, anti-Akt, anti-Nrf2, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Protocol:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways for this compound's neuroprotective effects and a typical experimental workflow.

G cluster_0 Neurotoxin-Induced Stress cluster_1 This compound Intervention cluster_2 Cellular Response Neurotoxin Neurotoxin (e.g., MPP⁺, H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Mito_Dys Mitochondrial Dysfunction Neurotoxin->Mito_Dys ROS->Mito_Dys Nrf2 Nrf2 Activation ROS->Nrf2 Bax ↓ Bax Mito_Dys->Bax This compound This compound This compound->ROS Scavenges This compound->Nrf2 Activates? PI3K PI3K/Akt Pathway This compound->PI3K Activates? ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant ↑ Antioxidant Enzymes ARE->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Bcl2 ↑ Bcl-2 PI3K->Bcl2 PI3K->Bax Caspase ↓ Caspase Activation Bcl2->Caspase Bcl2->Neuroprotection Bax->Caspase Caspase->Neuroprotection leads to apoptosis

Caption: Hypothesized neuroprotective signaling pathways of this compound.

G cluster_workflow Experimental Workflow cluster_endpoints Assess Neuroprotective Endpoints start Seed Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treat with this compound (Varying Concentrations) start->pretreatment toxin Induce Neurotoxicity (e.g., MPP⁺, H₂O₂) pretreatment->toxin incubation Incubate for 24 hours toxin->incubation viability Cell Viability Assay (MTT, LDH) incubation->viability oxidative_stress Oxidative Stress Markers (ROS, GSH/GSSG) incubation->oxidative_stress apoptosis Apoptosis Markers (Caspase Activity, Bax/Bcl-2) incubation->apoptosis signaling Signaling Pathway Analysis (Western Blot for p-Akt, Nrf2) incubation->signaling

Caption: Workflow for in vitro assessment of this compound's neuroprotection.

Conclusion

The provided protocols and application notes serve as a robust starting point for the in vitro investigation of this compound's neuroprotective effects. By systematically evaluating its impact on neuronal viability, oxidative stress, and key signaling pathways, researchers can build a comprehensive profile of this compound's potential as a therapeutic agent for neurodegenerative diseases. The hydrazine moiety of this compound suggests a potential for direct scavenging of cytotoxic aldehydes, a mechanism that warrants specific investigation.[3][4] Furthermore, exploring its influence on pathways like Nrf2 and PI3K/Akt, which are central to cellular defense and survival, will be critical in elucidating its full neuroprotective potential.[5][6]

References

Troubleshooting & Optimization

pheniprazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Pheniprazine Technical Support Center

This technical support center provides essential information regarding the stability and storage of this compound for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed container, away from moisture and direct sunlight.[1][2]

Q2: How should I store this compound once it is dissolved in a solvent?

This compound solutions are significantly less stable than the solid powder. For stock solutions, storage at -80°C is highly recommended for a period of up to 6 months.[2] If stored at -20°C, the solution should be used within one month.[2] Always use a tightly sealed container to prevent solvent evaporation and exposure to moisture.[2][3]

Q3: What solvents are suitable for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[2] It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using anhydrous DMSO is recommended.[2]

Q4: What are the known incompatibilities for this compound?

This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][3] Contact with these substances should be avoided to prevent degradation.

Q5: What are the signs of this compound degradation?

While there is no specific data on the visual signs of this compound degradation, general indicators for chemical degradation can include a change in color or the appearance of solid particulates in a solution. For experimental evidence of degradation, you might observe a loss of expected biological activity or inconsistent results.

Q6: What are the hazardous decomposition products of this compound?

Under fire conditions, this compound may decompose and emit toxic fumes.[1][3] Specific decomposition products other than under fire conditions are not well-documented in the available safety data sheets.[1]

Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureStorage PeriodKey Considerations
Solid (Powder) -20°CNot specified, but implied long-termKeep container tightly sealed, away from direct sunlight.[1]
In Solvent -80°CUp to 6 monthsUse sealed storage, protect from moisture.[2][3]
In Solvent -20°CUp to 1 monthUse sealed storage, protect from moisture.[2][3]
Shipping Room TemperatureLess than 2 weeksFor short durations, shipping at ambient temperature is acceptable.[3]

Troubleshooting Guide

Q: My experiment is yielding inconsistent or weaker-than-expected results. Could this compound stability be the cause?

A: Yes, this is a possibility. The stability of this compound, especially in solution, is critical for reproducible results. Follow this troubleshooting workflow:

G A Inconsistent or Weak Experimental Results B Step 1: Verify Solution Age and Storage Conditions A->B C Was the solution stored at -80°C for <6 months or -20°C for <1 month? B->C D Step 2: Check for Contamination or Incompatibilities C->D Yes H Issue likely due to degraded this compound solution. C->H No E Was the compound exposed to strong acids/alkalis or oxidizing/reducing agents? D->E F Step 3: Prepare a Fresh Solution from Solid Stock E->F No E->H Yes G Re-run experiment with the freshly prepared solution. F->G I Problem may lie elsewhere in the experimental protocol or with other reagents. G->I Problem Persists G cluster_prep Preparation cluster_storage Solution Storage A Receive Solid This compound B Store Solid at -20°C in a sealed container A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Aliquot into single-use vials C->D E Store at -80°C D->E G Store at -20°C D->G F Use within 6 months E->F H Use within 1 month G->H

References

Pheniprazine Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pheniprazine. The information focuses on the identification of potential degradation products and the methodologies for their analysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

This compound, as a hydrazine derivative containing a phenylisopropyl moiety, is susceptible to degradation through several pathways, primarily oxidation and hydrolysis. While specific forced degradation studies on this compound are not extensively documented in publicly available literature, based on the chemistry of hydrazines and related pharmaceutical compounds, the following degradation pathways are plausible:

  • Oxidation: The hydrazine group is prone to oxidation, which can lead to the formation of various products. Oxidation is often the most significant degradation pathway for hydrazine-containing drugs.[1] This can involve the formation of a diazene intermediate, which can then undergo further reactions.

  • Hydrolysis: Under acidic or basic conditions, the hydrazine moiety may undergo hydrolysis, although this is generally less common than oxidation for this functional group.

  • Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation, potentially leading to the cleavage of bonds within the molecule.

  • Thermal Degradation: At elevated temperatures, this compound may degrade, although it is expected to be relatively stable to thermal stress compared to oxidative or photolytic stress.[2]

Q2: What are the potential degradation products of this compound?

Based on the predicted degradation pathways and knowledge of the metabolism of this compound, several degradation products can be anticipated. The primary degradation products are likely to result from the oxidation of the hydrazine group and metabolism of the parent molecule.[3][4]

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation Product NameChemical Structure
Oxidation AmphetamineC9H13N
PhenylacetoneC9H10O
BenzaldehydeC7H6O
Metabolism/Acetylation 1-acetyl-2-(1-methyl-2-phenylethyl)hydrazineC11H16N2O
N-acetylamphetamineC11H15NO

Note: The formation of these products is proposed based on chemical principles and data from related compounds. Experimental verification is required.

Below is a diagram illustrating the proposed degradation pathways of this compound.

pheniprazine_degradation This compound This compound amphetamine Amphetamine This compound->amphetamine Oxidation phenylacetone Phenylacetone This compound->phenylacetone Oxidative Deamination acetyl_hydrazine 1-acetyl-2-(1-methyl-2- phenylethyl)hydrazine This compound->acetyl_hydrazine Acetylation acetyl_amphetamine N-acetylamphetamine This compound->acetyl_amphetamine Metabolism benzaldehyde Benzaldehyde phenylacetone->benzaldehyde Oxidation

Figure 1: Proposed degradation pathways of this compound.

Troubleshooting Guides

Problem 1: I am not observing any degradation of this compound under my stress conditions.

  • Solution 1: Increase Stress Conditions. If no degradation is observed, the stress conditions may not be stringent enough. For hydrolytic studies, consider increasing the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH) or extending the exposure time. For oxidative studies, increase the concentration of the oxidizing agent (e.g., from 3% to 30% H2O2). For thermal studies, a higher temperature may be required.[2]

  • Solution 2: Verify Analytical Method Sensitivity. Ensure your analytical method is sensitive enough to detect low levels of degradation products. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.

  • Solution 3: Consider Photostability. If the drug appears stable under hydrolytic, oxidative, and thermal stress, it may be more susceptible to photolytic degradation. Expose the drug solution to UV light (e.g., 254 nm) and sunlight to assess its photostability.[3]

Problem 2: I am observing multiple unknown peaks in my chromatogram after forced degradation.

  • Solution 1: Use a Mass Spectrometer Detector. Couple your HPLC or GC system with a mass spectrometer (MS) to obtain mass information for each unknown peak. This will aid in the identification of the degradation products by providing their molecular weights and fragmentation patterns.[5]

  • Solution 2: Optimize Chromatographic Separation. The unknown peaks may be co-eluting. Optimize your chromatographic method (e.g., change the mobile phase composition, gradient profile, or column chemistry) to achieve better separation of all components.

  • Solution 3: Compare with Control Samples. Analyze control samples (unstressed drug substance and blank solutions) to ensure that the observed peaks are indeed degradation products and not artifacts from the sample matrix or solvent.

Experimental Protocols

1. Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for subjecting this compound to forced degradation to generate potential degradation products.

a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 1 N NaOH before analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 1 N HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H2O2). Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and sunlight for an extended period (e.g., 7 days).

c. Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Below is a workflow for a typical forced degradation study.

forced_degradation_workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze Stressed Samples (HPLC-UV, LC-MS) acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis stock Prepare this compound Stock Solution stock->acid stock->base stock->oxidation stock->thermal stock->photo identification Identify & Characterize Degradation Products analysis->identification pathway Propose Degradation Pathways identification->pathway

Figure 2: Experimental workflow for forced degradation studies.

2. Stability-Indicating HPLC-UV Method

This method can be used for the separation and quantification of this compound and its potential degradation products.

Table 2: HPLC-UV Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. GC-MS Method for Volatile Degradation Products

This method is suitable for the identification of volatile degradation products like amphetamine and phenylacetone.

Table 3: GC-MS Method Parameters

ParameterCondition
Column DB-5ms (or equivalent, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 250°C
Oven Program Initial: 50°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI)
Mass Range 40-500 amu

This technical support guide provides a starting point for investigating the degradation of this compound. The proposed pathways, products, and methods should be validated experimentally. For further assistance, please consult relevant scientific literature and regulatory guidelines.

References

Technical Support Center: Pheniprazine Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing pheniprazine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an irreversible, non-selective monoamine oxidase inhibitor (MAOI).[1][2] It functions by forming a stable, covalent bond with the monoamine oxidase (MAO) enzyme, specifically with its flavin adenine dinucleotide (FAD) cofactor.[3] This inhibition prevents the breakdown of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased concentration in the synaptic cleft.[3][4][5][6]

Q2: What are the known toxicities associated with this compound?

A2: this compound was largely discontinued for clinical use due to significant toxicity concerns.[2][7] Reported toxicities in humans, which should be considered potential risks in animal models, include liver toxicity (jaundice), amblyopia (lazy eye), and optic neuritis.[2][7][8] Overdoses of antidepressants, in general, can lead to a range of adverse effects in animals, including gastrointestinal issues, lethargy, agitation, seizures, and cardiovascular changes.[9]

Q3: How should this compound be stored to ensure stability?

A3: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and ignition sources.[10] For long-term stability, it is recommended to store the powder at -20°C or at -80°C if in a solvent.[10] Phenyl-based compounds can show significant degradation over time, especially at room temperature, so proper cold storage is critical to prevent loss of the parent compound.[11][12]

Q4: Can this compound be administered with other drugs?

A4: Extreme caution is advised. As an MAOI, this compound has a high potential for drug-drug interactions.[13] Co-administration with serotonergic agents can lead to serotonin syndrome, a potentially life-threatening condition.[9][13] Additionally, combining this compound with sympathomimetic drugs or certain foods high in tyramine can provoke a hypertensive crisis.[13]

Troubleshooting Common Issues

Problem 1: Unexpected Behavioral Outcomes (Hyperactivity or Sedation)

Q: My subjects are exhibiting unexpected hyperactivity or, conversely, profound sedation after this compound administration. What could be the cause?

A: This is a common issue stemming from this compound's complex pharmacological profile.

  • Hyperactivity/Psychostimulant Effects: At high doses, this compound can produce amphetamine-like effects.[2] Amphetamine has been identified as an active metabolite of this compound in animal studies, which can contribute to stimulant effects.[2]

  • Sedation/CNS Depression: Like many antidepressants and anxiolytics, this compound can also cause CNS depression, leading to lethargy, ataxia, and weakness.[9] The observed effect can be dose-dependent.[14]

Troubleshooting Steps:

  • Verify Dosage Calculation: Double-check all calculations for dose preparation, especially when converting between species (e.g., mouse to rat).[15]

  • Conduct a Dose-Response Study: If not already done, perform a pilot study with a range of doses to establish the desired pharmacological effect in your specific animal model and strain.

  • Review Administration Route: The route of administration significantly impacts absorption rate and bioavailability.[16] An intravenous (IV) route will produce a much faster and higher peak concentration compared to subcutaneous (SC) or intraperitoneal (IP) routes, potentially leading to more pronounced side effects.

  • Observe for Other Clinical Signs: Monitor for other signs of toxicity such as tremors, vocalization, or seizures, which can occur with antidepressant overdose.[9]

Problem 2: Inconsistent Results and Lack of Reproducibility

Q: I am observing high variability in my results between different animals and experimental cohorts. What are the potential sources of this inconsistency?

A: Inconsistent results often point to issues with compound stability, preparation, or administration technique.

Troubleshooting Steps:

  • Compound Stability: this compound, as a hydrazine derivative, can be unstable. Ensure it is stored correctly (see FAQ 3).[10] Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.

  • Vehicle/Solvent Choice: The vehicle used to dissolve this compound must be appropriate for the chosen administration route and non-toxic to the animal. The pH and osmolarity of the final formulation should be as close to physiological levels as possible, especially for parenteral routes.[17]

  • Administration Technique: Improper injection technique can lead to incorrect dosing. For example, in an IP injection, accidentally injecting into the gastrointestinal tract or bladder will drastically alter absorption. For IV injections, extravasation (leaking outside the vein) can cause tissue irritation and prevent the full dose from reaching circulation.[18][19] Ensure all personnel are thoroughly trained and proficient in the chosen administration technique.

  • Animal Handling: Stress from improper handling can significantly impact physiological and behavioral readouts. Use proper restraint techniques to minimize animal distress.[17]

Problem 3: Adverse Events and Animal Welfare Concerns

Q: Some animals are showing signs of distress or severe adverse reactions (e.g., seizures, respiratory depression). What is the appropriate course of action?

A: Animal welfare is paramount. Immediate action is required at the first sign of severe distress.

Troubleshooting Workflow:

start Adverse Event Observed (e.g., Seizure, Respiratory Distress) action1 Immediately Consult with Veterinary Staff start->action1 action2 Provide Supportive Care (e.g., warmth, IV fluids) start->action2 action3 Consider Humane Endpoint if Suffering is Severe start->action3 investigate Investigate Cause action1->investigate cause1 Overdose? investigate->cause1 cause2 Drug Interaction? (e.g., Serotonin Syndrome) investigate->cause2 cause3 Idiosyncratic Reaction? investigate->cause3 remedy1 Review and Recalculate All Doses cause1->remedy1 remedy2 Review All Co-administered Compounds and Diet cause2->remedy2 remedy3 Document Event Thoroughly and Report to IACUC cause3->remedy3

Caption: Workflow for addressing adverse events in animal studies.

Data Presentation: Administration Guidelines

The following tables provide general guidelines for administering substances to rodents. Volumes and needle sizes should be adjusted based on the specific animal's size and the viscosity of the this compound solution.

Table 1: Recommended Maximum Administration Volumes (mL)

RouteMouse (25-30g)Rat (250-300g)
Intravenous (IV) 0.21.0
Intraperitoneal (IP) 1.05.0
Subcutaneous (SC) 1.05.0
Oral (Gavage) 0.55.0

Source: Data synthesized from multiple animal administration guidelines.[18]

Table 2: Recommended Needle Sizes (Gauge)

RouteMouseRat
Intravenous (IV) 27-3025-27
Intraperitoneal (IP) 25-2723-25
Subcutaneous (SC) 25-2723-25
Oral (Gavage) 20-22 (gavage needle)18-20 (gavage needle)

Source: Data synthesized from multiple animal administration guidelines.[18]

Visualizations

This compound's Mechanism of Action

cluster_neurotransmitters Neurotransmitters phen This compound mao Monoamine Oxidase (MAO) Enzyme phen->mao Irreversibly Inhibits breakdown Breakdown (Oxidative Deamination) mao->breakdown Catalyzes DA Dopamine DA->breakdown NE Norepinephrine NE->breakdown SER Serotonin SER->breakdown increase Increased Concentration in Synaptic Cleft breakdown->increase Blocked effect Therapeutic/Adverse Effects increase->effect

Caption: this compound irreversibly inhibits MAO, increasing neurotransmitter levels.

Experimental Protocols

Protocol: Intraperitoneal (IP) Injection in Mice

This protocol provides a standardized methodology for administering this compound via IP injection. It is crucial that personnel are properly trained and demonstrate proficiency before performing this procedure independently.[16][18]

Materials:

  • This compound solution at the desired concentration in a sterile, physiologically compatible vehicle.

  • Sterile syringes (1 mL) and needles (25-27 gauge).

  • 70% ethanol for disinfection.

  • Appropriate personal protective equipment (PPE).

  • A clean, designated procedure area.

Methodology:

  • Animal Restraint:

    • Gently but firmly restrain the mouse using an appropriate technique (e.g., scruffing the neck) to expose the abdomen.

    • Position the mouse so its head is tilted slightly downwards. This allows the abdominal organs to shift away from the injection site, reducing the risk of accidental puncture.

  • Site Identification and Preparation:

    • The injection site is in the lower right or left quadrant of the abdomen. This avoids the cecum (on the animal's right side) and the bladder (midline).

    • Wiping the area with 70% ethanol is generally not required and may cause a cold stressor unless the procedure requires strict aseptic technique.

  • Injection:

    • Insert the needle at a 15-30 degree angle into the abdominal cavity.

    • Before injecting, gently pull back on the plunger (aspirate) to ensure no bodily fluids (e.g., blood, urine, intestinal contents) are drawn into the syringe.

      • If fluid is aspirated, discard the needle, syringe, and compound. Re-dose the animal only after consulting your protocol and veterinary staff, as partial dosing may have occurred.

    • If no fluid is aspirated, inject the solution smoothly and steadily. Do not exceed the maximum recommended volume (see Table 1).

  • Post-Injection Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for at least 15-30 minutes post-injection for any immediate adverse reactions, such as respiratory distress, seizures, or abnormal posture.

    • Continue to monitor according to the schedule defined in your IACUC-approved protocol.

References

Technical Support Center: Managing Pheniprazine-Induced Side Effects in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side effects associated with pheniprazine administration in laboratory animals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected Animal Mortality

  • Question: We observed unexpected mortality in our cohort of rats receiving this compound. What could be the cause and how can we mitigate this?

    • Troubleshooting Steps:

      • Verify Dose Calculations: Double-check all calculations for dose preparation and administration volumes.

      • Review Dosing Technique: Ensure proper oral gavage or other administration techniques to prevent accidental administration into the lungs or causing trauma.

      • Monitor for Acute Toxicity Signs: Observe animals closely for the first 4-6 hours post-dosing for signs of acute toxicity, which can include sedation, respiratory distress, coma, and death.

      • Consider a Dose-Ranging Study: If you are using a new animal model or strain, a preliminary dose-ranging or maximum tolerated dose (MTD) study is highly recommended.

Issue 2: Animals Exhibiting Neurological Abnormalities

  • Question: Some of our mice treated with this compound are showing signs of agitation, tremors, and seizures. What is happening and what should we do?

  • Answer: These are signs of central nervous system (CNS) overstimulation, which can be a side effect of monoamine oxidase inhibitors (MAOIs) like this compound. This can be due to an excessive increase in neurotransmitters like norepinephrine and serotonin. In severe cases, this can lead to serotonin syndrome, a life-threatening condition.

    • Troubleshooting Steps:

      • Immediate Veterinary Consultation: Seek immediate veterinary assistance.

      • Supportive Care: Provide supportive care to the affected animals. This may include measures to control seizures, such as the administration of benzodiazepines, and to manage hyperthermia through cooling methods[2][3].

      • Review Experimental Conditions: Ensure that the animals' diet does not contain high levels of tyramine (found in aged cheeses, for example), which can precipitate a hypertensive crisis when combined with MAOIs[2].

      • Dose Reduction: Consider reducing the dose of this compound in future experiments if these signs are observed at a high frequency.

Issue 3: Suspected Liver Damage

  • Question: We suspect hepatotoxicity in our rat cohort. What are the key indicators and how can we confirm and manage this?

  • Answer: this compound has been withdrawn from the market due to concerns about hepatotoxicity[2]. The hydrazine moiety in this compound is known to be hepatotoxic.

    • Troubleshooting Steps:

      • Monitor Clinical Signs: Observe for clinical signs of liver damage, which can be subtle but may include weight loss, lethargy, and changes in fur texture. Jaundice (yellowing of the skin and eyes) is a more specific but often late-stage sign.

      • Biochemical Analysis: Collect blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBIL). A significant elevation in these markers is indicative of liver injury.

      • Histopathology: At the end of the study, or if an animal is euthanized due to declining health, collect liver tissue for histopathological examination. Look for signs of necrosis, steatosis (fatty liver), and inflammation.

      • Consider Hepatoprotective Agents: Prophylactic or concurrent treatment with agents like N-acetylcysteine (NAC) or S-adenosylmethionine (SAMe) may help mitigate liver damage.

Issue 4: Potential Vision Impairment

  • Question: Our long-term study involves this compound, and we are concerned about the reports of optic neuritis. How can we monitor for and potentially address this?

  • Answer: Optic neuritis is a known serious side effect of this compound[2]. Monitoring for visual deficits in laboratory animals is crucial.

    • Troubleshooting Steps:

      • Behavioral Testing: Implement behavioral tests to assess visual function. The optokinetic drum or a visual water maze can be used to measure visual acuity in rodents. A decline in performance may indicate vision impairment.

      • Electroretinography (ERG): ERG is a non-invasive technique to assess retinal function. A reduction in the b-wave amplitude can be an early indicator of retinal toxicity.

      • Ophthalmic Examination: Regular ophthalmic examinations by a trained veterinarian can help detect gross abnormalities of the optic nerve head.

      • Management Considerations: If optic neuritis is suspected, discontinuation of the drug is the primary intervention. In animal models of optic neuritis, corticosteroids (e.g., methylprednisolone, dexamethasone) have been used to reduce inflammation. Neuroprotective agents are also an area of active research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an irreversible, non-selective monoamine oxidase inhibitor (MAOI). It works by inhibiting the monoamine oxidase (MAO) enzyme, which is responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain.

Q2: What are the primary documented side effects of this compound in laboratory animals?

A2: The primary side effects are hepatotoxicity (liver damage) and ocular toxicity, including optic neuritis and amblyopia (lazy eye). Other potential side effects common to MAOIs include CNS stimulation (agitation, seizures) or depression, and cardiovascular effects like hypotension.

Q3: Are there any specific dietary considerations for animals receiving this compound?

A3: Yes. Standard laboratory chow is generally low in tyramine. However, if any dietary supplements or special food rewards are used, ensure they are free of tyramine-rich ingredients (e.g., aged cheese, cured meats, fermented products) to prevent a hypertensive crisis.

Q4: How should this compound be prepared for administration to laboratory animals?

A4: this compound is typically administered orally. It should be dissolved or suspended in a suitable vehicle, such as sterile water, saline, or a 0.5% methylcellulose solution. The concentration should be calculated to allow for accurate dosing in a small volume (e.g., 5-10 ml/kg for rats).

Q5: What are the key monitoring parameters for a study involving chronic this compound administration?

A5: Regular monitoring should include:

  • Daily: Clinical observations (activity level, posture, grooming, signs of pain or distress), body weight, and food/water consumption.

  • Weekly/Bi-weekly: More detailed behavioral assessments.

  • As needed (based on clinical signs or study design): Blood collection for biochemical analysis (liver enzymes), ophthalmic examinations, and specialized tests like ERG.

Data Presentation

Table 1: Dose-Dependent Hepatotoxic Effects of Hydrazine in Rats

Note: Data presented is for hydrazine, a key structural component of this compound, as specific dose-response data for this compound-induced hepatotoxicity is limited. This data should be used as a general guide.

Dose of Hydrazine (mg/kg, i.p.)Observation TimeEffect on Liver TriglyceridesEffect on Hepatic Glutathione (GSH)
1024 hoursThreshold for toxic effect-
4024 hoursOptimal effect observed-
6024 hours~7 times normal level~50% of control value

Data compiled from studies on hydrazine hepatotoxicity.

Experimental Protocols

Protocol 1: Monitoring for this compound-Induced Hepatotoxicity

  • Animal Model: Male Wistar rats (200-250g).

  • This compound Administration: Administer this compound daily via oral gavage at the desired dose. Include a vehicle control group.

  • Clinical Monitoring: Record body weight and clinical observations daily.

  • Blood Sampling: Collect blood via tail vein or saphenous vein at baseline and at regular intervals (e.g., weekly) throughout the study.

  • Biochemical Analysis: Centrifuge blood to obtain serum. Analyze serum for ALT, AST, ALP, and TBIL levels using a commercial veterinary chemistry analyzer.

  • Histopathology: At the termination of the study, euthanize animals and collect liver tissue. Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should evaluate the slides for evidence of hepatocellular necrosis, inflammation, and steatosis.

Protocol 2: Assessment of Visual Function using Electroretinography (ERG)

  • Animal Model: C57BL/6 mice.

  • This compound Administration: Administer this compound daily via oral gavage.

  • ERG Procedure:

    • Dark-adapt the mice overnight.

    • Anesthetize the mice (e.g., with a ketamine/xylazine cocktail).

    • Place the mouse on a heated platform to maintain body temperature.

    • Apply a drop of topical anesthetic to the cornea.

    • Place a corneal electrode, a reference electrode (subdermal, in the head region), and a ground electrode (subdermal, in the tail).

    • Present a series of light flashes of increasing intensity to the eye and record the electrical responses from the retina.

    • Analyze the ERG waveforms, paying close attention to the amplitude and implicit time of the a- and b-waves. A significant reduction in the b-wave amplitude is indicative of inner retinal dysfunction.

Protocol 3: Management of Suspected Hepatotoxicity with N-acetylcysteine (NAC)

  • Animal Model: Sprague-Dawley rats.

  • Study Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound.

    • Group 3: this compound + NAC.

    • Group 4: NAC alone.

  • Dosing Regimen:

    • Administer this compound at the desired toxic dose.

    • Administer NAC (e.g., 200 mg/kg) intraperitoneally or orally, either as a pre-treatment or concurrently with this compound.

  • Monitoring: Monitor all groups for clinical signs, body weight, and serum liver enzyme levels as described in Protocol 1.

  • Endpoint Analysis: At the end of the study, perform histopathological analysis of the liver to compare the extent of liver damage between the groups.

Visualizations

pheniprazine_moa This compound This compound mao Monoamine Oxidase (MAO) This compound->mao Inhibits (Irreversibly) increase Increased Levels in Synapse This compound->increase degradation Degradation mao->degradation neurotransmitters Serotonin Norepinephrine Dopamine neurotransmitters->mao Substrate for

Caption: Mechanism of action of this compound.

hepatotoxicity_workflow start This compound Administration observe Observe for Clinical Signs (Weight loss, lethargy) start->observe blood_sample Collect Blood Sample observe->blood_sample If signs present or at scheduled timepoint biochem Biochemical Analysis (ALT, AST, ALP, TBIL) blood_sample->biochem elevated Markers Elevated? biochem->elevated histopath Terminal Histopathology elevated->histopath No (at end of study) manage Consider Management Strategy (e.g., NAC, SAMe) elevated->manage Yes manage->histopath

Caption: Workflow for monitoring and managing hepatotoxicity.

optic_neuritis_workflow start Chronic this compound Dosing behavior Behavioral Testing (Optokinetic Drum / Water Maze) start->behavior erg Electroretinography (ERG) behavior->erg If deficits observed or scheduled vision_deficit Vision Deficit Detected? erg->vision_deficit manage Consider Management (Corticosteroids, Neuroprotectants) vision_deficit->manage Yes confirm Confirm with Histopathology (Optic Nerve) vision_deficit->confirm No (at end of study) manage->confirm

Caption: Workflow for assessing and managing ocular toxicity.

References

Technical Support Center: Mitigating Optic Neuritis Risk in Pheniprazine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the risk of optic neuritis in preclinical and clinical studies involving pheniprazine. Given that this compound, a monoamine oxidase inhibitor (MAOI), has been associated with optic neuritis, a proactive and rigorous safety monitoring plan is essential.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the known association between this compound and optic neuritis?

A1: this compound, an irreversible and non-selective MAOI, was withdrawn from the market due to toxicity concerns, including reports of optic neuritis and amblyopia.[1][2] While the exact incidence is not well-documented in recent literature, the historical association necessitates careful monitoring in any new studies.

Q2: What is the suspected mechanism of this compound-induced optic neuritis?

A2: The precise mechanism is not fully elucidated. However, drug-induced optic neuropathies often involve mitochondrial dysfunction and oxidative stress.[4][5][6][7] this compound, as a hydrazine derivative, may contribute to the formation of reactive oxygen species, leading to damage of the retinal ganglion cells and the optic nerve.[1][8] Its primary action as an MAOI increases neurotransmitter levels, and the downstream effects of this on optic nerve health are not fully understood.[8][9]

Q3: What are the early signs and symptoms of optic neuritis to monitor for in study participants?

A3: Early detection is critical. Key signs and symptoms include:

  • Decreased visual acuity, which can be bilateral.[5][10]

  • Changes in color vision (dyschromatopsia).[5][10]

  • Pain with eye movement.

  • Visual field defects, often in the central visual field.[4]

  • Afferent pupillary defect.[10]

  • Swelling of the optic nerve head (optic disc edema) may be observed in some cases.[5]

Q4: What are the key recommendations for monitoring participants in a clinical study with this compound?

A4: A comprehensive ophthalmic monitoring plan is crucial. This should include a baseline examination before the first dose and regular follow-up examinations.[11][12] Key assessments include visual acuity, color vision testing, visual field testing, and optical coherence tomography (OCT) to measure the retinal nerve fiber layer (RNFL) thickness.[13]

Troubleshooting Guides

Scenario 1: A participant in a this compound trial reports sudden blurry vision.

  • Immediate Action:

    • Withhold the study drug immediately.

    • Refer the participant for an urgent ophthalmological examination.

  • Ophthalmological Assessment:

    • The examination should include visual acuity testing, color vision assessment, automated perimetry (visual field testing), and a dilated fundus exam.

    • Optical Coherence Tomography (OCT) should be performed to assess for optic nerve swelling and to measure the retinal nerve fiber layer (RNFL) thickness.

  • Data Collection and Reporting:

    • Document all symptoms, examination findings, and the date of onset.

    • Report the event as a serious adverse event (SAE) to the study sponsor and regulatory authorities as per protocol.

  • Decision Making:

    • Based on the ophthalmological findings, a decision on permanently discontinuing the participant from the study should be made in consultation with the medical monitor and the ophthalmologist.

Scenario 2: An animal in a preclinical this compound study shows signs of visual impairment.

  • Observation and Initial Assessment:

    • Document the observed signs (e.g., changes in menace response, altered navigation in the enclosure).

    • Perform a basic ophthalmic examination, including pupillary light reflex assessment.

  • Specialized Testing:

    • Conduct electroretinography (ERG) to assess retinal function.

    • If available, use optical coherence tomography (OCT) adapted for animal models to examine the retinal layers and optic nerve head.

  • Histopathological Analysis:

    • At the study endpoint, or if the animal is euthanized, perform a detailed histopathological examination of the eyes and optic nerves.

    • Look for signs of retinal ganglion cell loss, optic nerve demyelination, and inflammatory cell infiltration.

  • Data Interpretation:

    • Compare findings with the control group to determine if the observed effects are drug-related.

    • Correlate functional data (ERG) with structural changes (histopathology) to understand the nature of the ocular toxicity.

Data Presentation

Table 1: Recommended Clinical Monitoring Schedule for this compound Studies

AssessmentBaselineMonth 1Month 3Month 6Every 6 months thereafter
Visual Acuity
Color Vision (e.g., Ishihara)
Visual Field (Perimetry)
Dilated Fundus Exam
Optical Coherence Tomography (OCT)

Table 2: Key Parameters in Preclinical Models of Drug-Induced Optic Neuropathy

Model TypeSpeciesMethod of InductionKey Parameters to Measure
Ethambutol-Induced Optic NeuropathyMouse, RatChronic administration of ethambutol in drinking water or via gavage.[14]Retinal ganglion cell apoptosis, optic nerve demyelination, changes in ERG and VEP.
Optic Nerve CrushMouse, RatSurgical crush of the optic nerve.[15]Axonal regeneration, retinal ganglion cell survival, inflammatory response.
Experimental Autoimmune Encephalomyelitis (EAE)MouseImmunization with myelin oligodendrocyte glycoprotein (MOG) peptide.Optic nerve inflammation, demyelination, visual dysfunction.

Experimental Protocols

Protocol 1: Assessment of Retinal Nerve Fiber Layer (RNFL) Thickness using Optical Coherence Tomography (OCT) in Clinical Trials

  • Objective: To quantitatively assess the thickness of the retinal nerve fiber layer as a biomarker for optic nerve damage.

  • Equipment: Spectral-domain optical coherence tomography (SD-OCT) device.

  • Procedure:

    • The participant is seated comfortably in front of the OCT machine.

    • The pupil of the eye to be imaged is dilated using a short-acting mydriatic agent.

    • The operator aligns the device with the participant's eye.

    • A circular scan is performed around the optic nerve head.

    • The software automatically segments the retinal layers and calculates the average RNFL thickness in different quadrants.

  • Data Analysis:

    • Compare the RNFL thickness at each follow-up visit to the baseline measurement.

    • A statistically significant decrease in RNFL thickness may indicate optic nerve axonal loss.

    • Compare the change from baseline between the this compound-treated group and a placebo or control group.

Protocol 2: Histopathological Evaluation of the Optic Nerve in a Rodent Model

  • Objective: To identify structural changes in the optic nerve following chronic this compound administration.

  • Procedure:

    • At the end of the study, animals are euthanized according to approved protocols.

    • The eyes and optic nerves are carefully dissected and fixed in 4% paraformaldehyde.

    • The tissues are processed for paraffin embedding.

    • Longitudinal and cross-sections of the optic nerve are cut at a thickness of 5-10 µm.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and to identify inflammatory infiltrates.

    • Luxol Fast Blue (LFB): To assess for demyelination.

    • Immunohistochemistry: Use antibodies against markers for axons (e.g., neurofilament), astrocytes (e.g., GFAP), and microglia (e.g., Iba1) to assess axonal integrity and glial activation.

  • Analysis:

    • A pathologist, blinded to the treatment groups, examines the slides.

    • Quantify the degree of demyelination, axonal loss, and inflammatory cell infiltration.

    • Compare the findings between the this compound-treated and control groups.

Visualizations

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trial Monitoring animal_model Animal Model Selection (e.g., Rodent) dosing Chronic this compound Administration animal_model->dosing in_vivo In-Vivo Monitoring (ERG, OCT) dosing->in_vivo histology Post-Mortem Histopathology (Optic Nerve & Retina) in_vivo->histology baseline Baseline Ophthalmic Exam (VA, VF, OCT) histology->baseline Informs Clinical Protocol treatment This compound Treatment baseline->treatment monitoring Regular Follow-up Exams treatment->monitoring sae Serious Adverse Event (Visual Symptoms) monitoring->sae

Caption: Workflow for assessing optic neuritis risk in this compound studies.

Signaling_Pathway cluster_cell Retinal Ganglion Cell This compound This compound maoi MAO Inhibition This compound->maoi ros Increased Reactive Oxygen Species (ROS) This compound->ros Hydrazine Moiety mito_dys Mitochondrial Dysfunction ros->mito_dys apoptosis Apoptosis mito_dys->apoptosis axon_degen Axonal Degeneration apoptosis->axon_degen optic_neuritis Optic Neuritis axon_degen->optic_neuritis

Caption: Putative signaling pathway for this compound-induced optic neuritis.

References

Pheniprazine MAO Inhibition Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using pheniprazine in monoamine oxidase (MAO) inhibition studies. Given that this compound is a less commonly used, historical compound, this guide emphasizes foundational principles and methodologies for its characterization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in an in vitro MAO inhibition assay?

A1: For initial in vitro experiments, it is recommended to perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration). A starting point for the concentration range can be inferred from historical data, but empirical determination is crucial. We suggest a wide range of concentrations, for example, from 1 nM to 1 mM, to capture the full inhibitory profile of the compound.

Q2: How can I determine if this compound is inhibiting MAO-A, MAO-B, or both?

A2: To determine the selectivity of this compound, you should perform MAO inhibition assays using specific substrates for each enzyme subtype. For MAO-A, use a substrate like kynuramine or serotonin. For MAO-B, a common substrate is benzylamine or phenylethylamine. By comparing the IC₅₀ values for both enzymes, you can determine the selectivity. This compound is known to be a non-selective inhibitor, affecting both MAO-A and MAO-B.

Q3: What are the common challenges when working with this compound in animal models?

A3: this compound, like other hydrazine-based MAOIs, was withdrawn from the market due to concerns about hepatotoxicity (liver damage). Researchers should be aware of potential toxic effects in animal models. It is essential to conduct preliminary toxicity studies and to closely monitor the animals for any adverse effects. The dosage should be carefully optimized to achieve MAO inhibition without causing significant toxicity.

Troubleshooting Guides

Problem: High Variability in In Vitro MAO Inhibition Assays
  • Possible Cause 1: Reagent Instability. this compound solutions may degrade over time.

    • Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions appropriately, protected from light and at a low temperature.

  • Possible Cause 2: Inconsistent Enzyme Activity. The activity of the MAO enzyme preparation can vary between batches.

    • Solution: Standardize your enzyme preparation. Always run a control experiment without the inhibitor to establish the baseline enzyme activity for each new batch.

  • Possible Cause 3: Assay Interference. The compound itself might interfere with the detection method (e.g., fluorescence or absorbance).

    • Solution: Run a control with this compound and the detection reagents but without the enzyme to check for any intrinsic signal.

Problem: Lack of In Vivo Efficacy Despite In Vitro Inhibition
  • Possible Cause 1: Poor Bioavailability. this compound may not be well absorbed or may be rapidly metabolized in the animal model.

    • Solution: Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma and brain over time. Consider different routes of administration (e.g., intraperitoneal vs. oral).

  • Possible Cause 2: Insufficient Dose. The dose administered may not be high enough to achieve significant MAO inhibition in the target tissue (e.g., the brain).

    • Solution: Perform a dose-response study in vivo. Administer a range of doses and measure the level of MAO inhibition in the brain ex vivo.

Experimental Protocols & Data

Table 1: Example In Vitro MAO Inhibition Data
Concentration of this compound% MAO-A Inhibition% MAO-B Inhibition
1 nM5.28.1
10 nM15.722.4
100 nM48.955.3
1 µM85.190.2
10 µM98.399.1

Note: This is example data. Actual results may vary.

Protocol: In Vitro MAO Inhibition Assay
  • Prepare Reagents:

    • MAO-A and MAO-B enzyme sources (e.g., rodent liver or brain mitochondria).

    • This compound stock solution and serial dilutions.

    • MAO-A specific substrate (e.g., kynuramine).

    • MAO-B specific substrate (e.g., benzylamine).

    • Detection reagents.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound for a set time (e.g., 15 minutes).

    • Initiate the reaction by adding the specific substrate.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction.

    • Measure the product formation using an appropriate detection method (e.g., fluorescence or absorbance).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the % inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibition MAO Inhibition MA Monoamines (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO Monoamine Oxidase (MAO) MA->MAO Degradation MA_Released Released Monoamines Vesicle->MA_Released Exocytosis MA_Released->MA Reuptake Receptor Postsynaptic Receptor MA_Released->Receptor Binding Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibition

Caption: Signaling pathway of MAO inhibition by this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies prep_reagents Prepare Reagents (Enzyme, Substrate, this compound) run_assay Perform MAO Inhibition Assay prep_reagents->run_assay calc_ic50 Calculate IC50 Values (MAO-A & MAO-B) run_assay->calc_ic50 animal_model Select Animal Model calc_ic50->animal_model Inform Dose Selection dose_admin Administer this compound Doses animal_model->dose_admin tissue_collection Collect Target Tissue (e.g., Brain) dose_admin->tissue_collection exvivo_assay Ex Vivo MAO Activity Assay tissue_collection->exvivo_assay analyze_results Analyze In Vivo Efficacy exvivo_assay->analyze_results

Caption: Experimental workflow for this compound MAO inhibition studies.

troubleshooting_logic start High Variability in In Vitro Results? cause1 Check Reagent Stability (Prepare Fresh Solutions) start->cause1 Yes cause2 Standardize Enzyme Activity (Run Controls) start->cause2 Yes cause3 Test for Assay Interference (Compound-only Control) start->cause3 Yes end_node Consistent Results cause1->end_node cause2->end_node cause3->end_node

avoiding hypertensive crisis with pheniprazine in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing pheniprazine in their experiments. The following information is intended to supplement, not replace, institutional guidelines and the expertise of a consulting veterinarian.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a hypertensive crisis a major concern?

A1: this compound is an irreversible and non-selective monoamine oxidase inhibitor (MAOI). It works by inhibiting the monoamine oxidase (MAO) enzyme system, which is responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.[1] This inhibition also affects the breakdown of tyramine, an amino acid found in certain foods. When tyramine is not metabolized, it can cause a massive release of norepinephrine, leading to a rapid and dangerous increase in blood pressure known as a hypertensive crisis.[1]

Q2: What are the signs of a hypertensive crisis in a research animal?

A2: While signs can vary between species, a hypertensive crisis in a research animal may manifest as sudden behavioral changes, agitation, tremors, seizures, and signs of distress. Physiological signs include a rapid increase in blood pressure and heart rate. In severe cases, it can lead to stroke or be fatal.[2]

Q3: What is the recommended washout period for this compound before starting a new medication in a research study?

A3: Due to its irreversible nature, a washout period is crucial after discontinuing this compound to allow for the regeneration of the MAO enzyme. A general recommendation is a washout period of at least 14 days before introducing a new medication, particularly those that can interact with MAOIs, such as selective serotonin reuptake inhibitors (SSRIs).[3] For certain tricyclic antidepressants like clomipramine or imipramine, a longer washout of 21 days may be necessary.[4]

Troubleshooting Guides

Managing a Suspected Hypertensive Event in a Laboratory Animal

Problem: An animal administered this compound exhibits sudden signs of distress, such as agitation, tremors, or seizure-like activity, following a procedure or feeding.

dot

HypertensiveCrisisTroubleshooting cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Emergency Intervention (Veterinary Guidance) cluster_3 Post-Crisis Management Observe Observe Animal for Signs of Distress Isolate Isolate the Animal (if group housed) Observe->Isolate Signs Present BP Measure Blood Pressure and Heart Rate Isolate->BP Veterinarian Contact Veterinarian IMMEDIATELY BP->Veterinarian Antihypertensive Administer Rapid-Acting Antihypertensive (e.g., phentolamine, labetalol) Veterinarian->Antihypertensive Upon Vet's Order Supportive Provide Supportive Care (e.g., temperature regulation, oxygen) Antihypertensive->Supportive Monitor Continuous Monitoring of Vital Signs Supportive->Monitor Investigate Investigate Cause (e.g., diet, drug interaction) Monitor->Investigate Adjust Adjust Experimental Protocol Investigate->Adjust

Caption: Troubleshooting workflow for a suspected hypertensive event.

Solution Steps:

  • Immediate Observation: If an animal displays sudden signs of distress, immediately cease any ongoing procedures.

  • Isolation and Vital Signs: If the animal is group-housed, isolate it to prevent injury to itself or others. As quickly and safely as possible, measure the animal's blood pressure and heart rate. A systolic blood pressure reading of 180 mm Hg or higher, or a diastolic reading of 120 mm Hg or higher, is indicative of a hypertensive crisis.[5]

  • Contact Veterinarian: This is a medical emergency. Contact the attending veterinarian or emergency veterinary services immediately. Provide them with all relevant information, including the animal's species, weight, the dose and time of this compound administration, and any other administered substances or recent food intake.

  • Veterinary-Guided Intervention: The veterinarian may direct you to administer a rapid-acting antihypertensive agent. Phentolamine is a common choice for treating tyramine-induced hypertensive crises. The goal is to reduce the mean arterial pressure by no more than 25% within the first hour.[5]

  • Supportive Care: Provide supportive care as directed by the veterinarian. This may include measures to regulate body temperature and supplemental oxygen.

  • Post-Crisis Monitoring and Investigation: Continuously monitor the animal's vital signs until they have stabilized. Once the immediate crisis is resolved, thoroughly investigate the potential cause. Review feeding records, and any other substances administered to the animal.

  • Protocol Adjustment: Based on the investigation, adjust the experimental protocol to prevent future occurrences. This may involve stricter dietary controls, modification of drug dosages, or re-evaluation of co-administered substances.

Data Presentation

Table 1: Dietary Tyramine Restrictions

Researchers must strictly control the diet of animals receiving this compound. Standard laboratory chow is generally low in tyramine; however, any dietary supplements or "treats" must be carefully evaluated. The following table provides a general guide to tyramine levels in various foods.

Tyramine LevelFood CategoryExamples
High Aged CheesesCheddar, blue cheese, Swiss, Parmesan, feta, brie, Camembert
Cured/Processed MeatsSalami, pepperoni, sausage, hot dogs, bacon, smoked fish
Fermented FoodsSauerkraut, kimchi, tofu, miso, soy sauce
Certain FruitsOverripe bananas, avocados, figs, raisins
Alcoholic BeveragesTap beer, red wine
Low to Moderate Fresh MeatsFreshly prepared poultry, fish, and beef
Pasteurized DairyCottage cheese, ricotta, cream cheese, yogurt
Most Fresh Vegetables
Most Fresh Fruits

Note: Tyramine content can vary based on preparation, storage, and aging.

Table 2: Drug Interaction Summary

Co-administration of this compound with certain drugs can precipitate a hypertensive crisis or lead to other serious adverse effects like serotonin syndrome.

Interacting Drug ClassExamplesPotential Adverse Effect
Sympathomimetic Amines Pseudoephedrine, phenylephrine, amphetamineHypertensive Crisis
SSRIs Fluoxetine, sertraline, paroxetineSerotonin Syndrome
SNRIs Venlafaxine, duloxetineSerotonin Syndrome
Tricyclic Antidepressants Imipramine, clomipramineSerotonin Syndrome, Hypertensive Crisis
Other MAOIs Additive effects, increased risk of hypertensive crisis and serotonin syndrome
Certain Opioids Meperidine, tramadolSerotonin Syndrome

This is not an exhaustive list. Always consult a comprehensive drug interaction database before co-administering any compound with this compound.

Experimental Protocols

Protocol 1: Blood Pressure Monitoring in Rodents

Objective: To monitor blood pressure in rodents receiving this compound to detect potential hypertensive events.

Methodology:

  • Baseline Measurement: For at least three consecutive days prior to the first dose of this compound, measure and record the animal's baseline blood pressure and heart rate at the same time each day.

  • Dosing Period Monitoring:

    • Measure blood pressure immediately before administering this compound.

    • Measure blood pressure at regular intervals post-administration (e.g., 1, 2, 4, and 8 hours after the first dose). The frequency of monitoring should be increased during the initial dose-finding phase of your study.

    • For chronic studies, daily blood pressure monitoring is recommended.

  • Post-Procedure Monitoring: If any other procedures are performed on the animal (e.g., administration of another substance, behavioral testing), monitor blood pressure more frequently.

  • Record Keeping: Maintain detailed records of all blood pressure and heart rate measurements, along with the time of this compound administration and any other experimental manipulations.

Protocol 2: Tyramine Challenge Test (Adapted for Preclinical Research)

Objective: To assess the potentiation of the pressor response to tyramine in animals treated with this compound.

dot

TyramineChallengeWorkflow cluster_0 Preparation cluster_1 Tyramine Administration cluster_2 Decision Point cluster_3 Escalation/Termination Acclimatize Acclimatize Animal to Restrainer and BP Measurement Baseline Establish Stable Baseline Blood Pressure Acclimatize->Baseline Dose1 Administer Low Dose of Tyramine (Oral Gavage) Baseline->Dose1 Monitor1 Continuously Monitor Blood Pressure Dose1->Monitor1 CheckBP Systolic BP Increase < 30 mmHg? Monitor1->CheckBP Dose2 Administer Next Higher Dose of Tyramine CheckBP->Dose2 Yes Terminate Terminate Experiment and Record TYR30 Dose CheckBP->Terminate No Dose2->Monitor1

Caption: Experimental workflow for a tyramine challenge test.

Methodology:

  • Animal Preparation: Acclimatize the animal to the restraint and blood pressure measurement apparatus to minimize stress-induced blood pressure fluctuations.

  • This compound Administration: Administer this compound at the intended research dose and wait for the expected time to peak effect before initiating the tyramine challenge.

  • Baseline Blood Pressure: Establish a stable baseline blood pressure reading for at least 30 minutes prior to the first tyramine dose.

  • Tyramine Dosing:

    • Begin with a very low dose of tyramine administered via oral gavage. A starting dose in the range of 1-5 mg/kg is a conservative starting point.

    • Continuously monitor blood pressure.

  • Dose Escalation: If a significant pressor response (e.g., a sustained increase in systolic blood pressure of >30 mmHg) is not observed within 30-60 minutes, a higher dose of tyramine can be administered. A common dose escalation scheme is to double the previous dose.

  • Endpoint: The experiment is terminated when the target pressor response is achieved. The dose of tyramine that elicits this response is recorded.

  • Emergency Preparedness: Have a rapid-acting alpha-adrenergic antagonist, such as phentolamine, readily available to reverse a severe hypertensive reaction if necessary.

Mandatory Visualizations

Signaling Pathway of Tyramine-Induced Hypertensive Crisis

dot

TyraminePathway cluster_0 Normal Physiology cluster_1 With this compound (MAOI) Tyramine_Normal Dietary Tyramine MAO_A Monoamine Oxidase A (in gut and liver) Tyramine_Normal->MAO_A is metabolized by Metabolism Tyramine Metabolism MAO_A->Metabolism This compound This compound MAO_A_Inhibited Monoamine Oxidase A (Inhibited) This compound->MAO_A_Inhibited irreversibly inhibits Systemic_Tyramine Increased Systemic Tyramine Tyramine_MAOI Dietary Tyramine Tyramine_MAOI->MAO_A_Inhibited bypasses metabolism Tyramine_MAOI->Systemic_Tyramine Nerve_Terminal Sympathetic Nerve Terminal Systemic_Tyramine->Nerve_Terminal enters NE_Release Massive NE Release Systemic_Tyramine->NE_Release displaces NE from NE_Vesicles Norepinephrine (NE) Vesicles Adrenergic_Receptors Adrenergic Receptors (on blood vessels) NE_Release->Adrenergic_Receptors activates Vasoconstriction Vasoconstriction Adrenergic_Receptors->Vasoconstriction Hypertensive_Crisis Hypertensive Crisis Vasoconstriction->Hypertensive_Crisis

Caption: Mechanism of tyramine-induced hypertensive crisis with this compound.

References

Technical Support Center: Pheniprazine Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interactions with pheniprazine in experimental settings.

Troubleshooting Guides

Issue 1: Unexpected Hypertensive Crisis in Animal Models

Question: We observed a sudden and severe hypertensive crisis in our animal models after administering a test compound to this compound-pretreated subjects. What could be the cause and how can we troubleshoot this?

Answer:

This is likely a tyramine-like pressor response, a well-documented interaction with monoamine oxidase inhibitors (MAOIs) like this compound. This compound irreversibly inhibits MAO-A, an enzyme crucial for metabolizing dietary amines like tyramine. When MAO-A is inhibited, ingested or administered tyramine can cause a massive release of norepinephrine, leading to a hypertensive crisis.

Troubleshooting Steps:

  • Review Experimental Diet and Components: Scrutinize the animal diet and all administered compounds for sources of tyramine or other sympathomimetic amines. Common sources in lab settings can include certain yeast extracts in dietary formulations.

  • Implement a Low-Tyramine Diet: For all future experiments involving this compound, ensure all animals are maintained on a controlled, low-tyramine diet for at least one week prior to and during the study.

  • Quantify Tyramine Pressor Response: If the interaction is intended, a tyramine challenge study should be conducted to quantify the pressor effect. A detailed protocol is provided below.

Experimental Protocol: Tyramine Challenge in a Rodent Model

This protocol is designed to quantify the pressor response to tyramine in the presence of an MAOI.

  • Animal Model: Male Wistar rats (250-300g).

  • Acclimation: Acclimate animals for at least one week with a low-tyramine diet.

  • Group Allocation:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound (e.g., 5 mg/kg, i.p.) administered daily for 7 days.

  • Surgical Preparation (Day 7):

    • Anesthetize rats (e.g., urethane/alpha-chloralose).

    • Cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

  • Tyramine Administration:

    • Administer increasing doses of tyramine hydrochloride (e.g., 0.1, 0.2, 0.4, 0.8 mg/kg) intravenously.

    • Allow blood pressure to return to baseline between doses.

  • Data Analysis: Record the dose of tyramine required to produce a 30 mmHg increase in systolic blood pressure (ED30).

Expected Quantitative Data (Hypothetical for this compound):

Treatment GroupMean Tyramine ED30 (mg/kg)Fold Potentiation
Vehicle Control8.0-
This compound (5 mg/kg)0.516
Issue 2: Inconsistent Results in In Vitro Metabolism Assays

Question: We are seeing high variability in our in vitro assays assessing the metabolic stability of a new compound in the presence of this compound using human liver microsomes. What could be causing this?

Answer:

This compound is an irreversible inhibitor of MAO, and it may also interact with cytochrome P450 (CYP) enzymes. The variability could stem from the mechanism of inhibition (time-dependent inactivation) or non-specific binding in the assay system.

Troubleshooting Steps:

  • Pre-incubation Time: For irreversible or time-dependent inhibitors, the duration of pre-incubation of this compound with the microsomes before adding the substrate is critical. Test a range of pre-incubation times (e.g., 0, 15, 30, 60 minutes) to characterize the time-dependency of the inhibition.

  • Assess Non-Specific Binding: Determine the extent of non-specific binding of both this compound and the test substrate to the microsomal protein. This can be done using equilibrium dialysis or ultracentrifugation.

  • Control for MAO Activity: If your test compound is a potential substrate for MAO, the inhibition of this pathway by this compound will shunt metabolism towards CYP enzymes, potentially altering the observed metabolic profile. Include control incubations with a selective MAO inhibitor to dissect the contribution of each enzyme system.

Experimental Protocol: In Vitro CYP450 Inhibition Assay

This protocol determines the inhibitory potential of this compound on major human CYP450 isoforms.

  • System: Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., Bactosomes).

  • Substrates: Use validated, isoform-specific probe substrates (see table below).

  • Incubation:

    • Prepare incubations containing HLM, a NADPH-regenerating system, and varying concentrations of this compound.

    • Pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding the probe substrate.

    • Incubate for a time within the linear range of metabolite formation.

  • Analysis:

    • Terminate the reaction (e.g., with acetonitrile).

    • Analyze metabolite formation using LC-MS/MS.

  • Data Analysis: Calculate IC50 values (concentration of inhibitor causing 50% inhibition) and subsequently determine the inhibition constant (Ki).

Hypothetical Quantitative Data for this compound CYP450 Inhibition:

CYP IsoformProbe SubstrateHypothetical IC50 (µM)Hypothetical Ki (µM)Type of Inhibition
CYP1A2Phenacetin> 50-No significant inhibition
CYP2C9Diclofenac2515Competitive
CYP2C19S-Mephenytoin105Competitive
CYP2D6Dextromethorphan52Competitive
CYP3A4Midazolam> 50-No significant inhibition

Frequently Asked Questions (FAQs)

Q1: Is it true that this compound is metabolized to amphetamine? What are the experimental implications?

A1: Yes, there is evidence suggesting that this compound can be metabolized to amphetamine in vivo.[1] This has significant implications for experimental design and data interpretation:

  • Pharmacological Activity: Amphetamine is a potent psychostimulant and releasing agent of dopamine and norepinephrine. Any observed pharmacological effects of this compound could be partially or wholly attributable to its amphetamine metabolite.

  • Control Groups: Experiments should include a control group administered amphetamine to differentiate the effects of the parent drug from its metabolite.

  • Bioanalysis: Analytical methods should be developed to quantify both this compound and amphetamine in biological matrices (plasma, brain tissue) to establish a pharmacokinetic-pharmacodynamic relationship.

Q2: We are planning a chronic toxicity study with this compound. What specific adverse effects should we monitor for?

A2: this compound was withdrawn from the market due to concerns about toxicity, specifically hepatotoxicity (jaundice) and neurotoxicity (amblyopia and optic neuritis).[1] Therefore, a chronic toxicity study should include comprehensive monitoring for:

  • Hepatotoxicity:

    • Regular monitoring of liver function tests (ALT, AST, ALP, bilirubin) in blood samples.

    • Histopathological examination of liver tissue at the end of the study, looking for signs of necrosis, inflammation, and cholestasis.

  • Neurotoxicity/Ocular Toxicity:

    • Ophthalmological examinations, including fundoscopy, to detect any changes in the optic nerve.

    • Visual function tests appropriate for the animal model (e.g., optomotor response).

    • Histopathology of the optic nerve and retina to look for demyelination and neuronal damage.

Q3: How do we design an experiment to test for an interaction between this compound and a CNS depressant?

A3: Co-administration of MAOIs with CNS depressants can lead to potentiated sedative effects. An experimental design to evaluate this interaction could involve:

  • Behavioral Assays: Use established behavioral tests that measure sedation and motor coordination, such as the open field test (for locomotor activity) and the rotarod test (for motor coordination).

  • Dose-Response Curves: Generate dose-response curves for the CNS depressant alone and in combination with a fixed dose of this compound. A leftward shift in the dose-response curve for the combination would indicate potentiation.

  • Experimental Groups:

    • Vehicle + Vehicle

    • This compound + Vehicle

    • Vehicle + CNS Depressant (multiple doses)

    • This compound + CNS Depressant (multiple doses)

  • Data Analysis: Compare the ED50 (effective dose for 50% of maximal effect) of the CNS depressant alone and in the presence of this compound.

Visualizations

Tyramine_Interaction_Pathway cluster_gut Gut Lumen / Liver cluster_circulation Systemic Circulation cluster_neuron Sympathetic Neuron Tyramine Tyramine (from diet) MAO_A Monoamine Oxidase A (MAO-A) Tyramine->MAO_A Metabolism Tyramine_circ Tyramine Tyramine->Tyramine_circ Absorption Metabolites Inactive Metabolites MAO_A->Metabolites NE_vesicle Norepinephrine (NE) Vesicles Tyramine_circ->NE_vesicle Displaces NE_released Released NE NE_vesicle->NE_released Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Activates Response Hypertensive Crisis Adrenergic_Receptor->Response This compound This compound This compound->MAO_A Irreversible Inhibition

Caption: Mechanism of tyramine-induced hypertensive crisis with this compound.

DDI_Workflow start Start: New Compound (NC) in_vitro In Vitro Screening: - CYP Inhibition (IC50/Ki) - Metabolic Stability with this compound start->in_vitro interaction_potential Interaction Potential? in_vitro->interaction_potential in_vivo In Vivo Animal Study: - Pharmacokinetic analysis of NC +/- this compound - Pharmacodynamic endpoint measurement interaction_potential->in_vivo Yes no_interaction Low Risk of Interaction interaction_potential->no_interaction No risk_assessment Clinical Risk Assessment in_vivo->risk_assessment

Caption: Experimental workflow for assessing drug-drug interactions.

Troubleshooting_Logic start Unexpected Result in This compound Experiment is_in_vivo In Vivo Study? start->is_in_vivo is_hypertension Hypertensive Event? is_in_vivo->is_hypertension Yes is_in_vitro In Vitro Study? is_in_vivo->is_in_vitro No check_tyramine Action: Review diet for tyramine sources. Implement low-tyramine diet. is_hypertension->check_tyramine Yes check_cns Action: Evaluate for potentiation of CNS depressant/stimulant effects. is_hypertension->check_cns No check_incubation Action: Test varying pre-incubation times for time-dependent inhibition. is_in_vitro->check_incubation Yes

References

Pheniprazine: A Technical Guide to Safe Laboratory Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of pheniprazine in a laboratory setting. The following information is designed to address specific issues and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with several primary risks. It is harmful if swallowed (acute oral toxicity) and is very toxic to aquatic life with long-lasting effects.[1] It may also cause skin and serious eye irritation.[2] Historically, its use was discontinued due to concerns about liver toxicity and optic neuritis.[3][4] As a hydrazine derivative, it should be handled with caution, as related compounds are local irritants and can affect the central nervous system.[5]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: To ensure personal safety, the following PPE must be worn when handling this compound:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes.[1][6]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile) must be worn.[1][6]

  • Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1][6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1][6] If there is a risk of exceeding exposure limits, a suitable respirator should be used.[1]

Q3: How should I properly store this compound in the lab?

A3: Proper storage is crucial for maintaining the stability and safety of this compound.

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

Q4: What is the correct first aid response for this compound exposure?

A4: In case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][6]

  • Skin Contact: Remove all contaminated clothing and rinse the skin thoroughly with plenty of water.[1][6] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician or poison control center immediately.[1][6]

Q5: What should I do in the event of a this compound spill?

A5: For any spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.

  • Small Spills: Absorb solutions with an inert, non-combustible material like diatomite or universal binders.[6] For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Large Spills: Evacuate personnel from the immediate area. Prevent the spill from entering drains or water courses.[6] Contain the spill and clean it up using appropriate absorbent materials. Decontaminate the area and equipment by scrubbing with alcohol.[6]

  • Waste: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]

Q6: I'm having trouble dissolving this compound hydrochloride for my experiment. What can I do?

A6: this compound hydrochloride is soluble in DMSO at a concentration of 100 mg/mL (535.68 mM), though ultrasonic assistance may be needed.[7][8] If you are experiencing solubility issues, try the following:

  • Ensure you are using fresh, high-quality DMSO, as hygroscopic (water-absorbing) DMSO can affect solubility.[7]

  • Use an ultrasonic bath to aid dissolution.

  • Gently warming the solution may help, but be cautious of potential degradation. Always refer to the compound's stability data.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its hydrochloride salt. Note that some data may be predicted or based on related compounds where specific experimental values are unavailable.

PropertyValueSource(s)
Chemical Identity
CAS Number55-52-7 (this compound)[2][3][9], 66-05-7 (this compound HCl)[10][11]
Molecular FormulaC₉H₁₄N₂[2]
Molecular Weight150.22 g/mol [2]
Physical Properties
AppearanceSolid[6]
Melting PointNot available[6]
Boiling PointNot available[6]
Solubility
This compound HCl in DMSO100 mg/mL (535.68 mM) with ultrasonic assistance[7][8]
This compound HCl in Water3.75 mg/mL (Predicted)[12]
Toxicology Data
Oral LD50 (Rat)188 mg/kg (for the related compound Phenylhydrazine)[13]
Storage Conditions
Powder-20°C[1]
In Solvent-80°C (6 months), -20°C (1 month)[7]

Experimental Protocols

Protocol 1: Weighing and Dissolving this compound

This protocol outlines the procedure for safely weighing this compound powder and preparing a concentrated stock solution.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Analytical balance inside a chemical fume hood or ventilated balance enclosure

  • Antistatic spatula

  • Amber glass vial with a screw cap

  • Pipettes and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure the chemical fume hood or ventilated balance enclosure is operating correctly.

  • Tare Vial: Place a labeled amber glass vial on the analytical balance and tare the weight.

  • Weighing: Carefully transfer the desired amount of this compound powder to the vial using an antistatic spatula. Avoid generating dust. Keep hands and equipment inside the fume hood.

  • Record Weight: Securely cap the vial and record the exact weight.

  • Dissolution: a. Calculate the required volume of solvent to achieve the desired stock solution concentration. b. In the fume hood, carefully add the calculated volume of solvent to the vial containing the this compound powder. c. Secure the cap tightly.

  • Mixing: Mix the solution by vortexing. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes.[7]

  • Storage: Once fully dissolved, seal the vial cap with parafilm and store at the appropriate temperature (-80°C for long-term storage in solvent).[7]

  • Cleanup: Decontaminate the spatula and work surface. Dispose of any contaminated materials (e.g., pipette tips, wipes) in the designated hazardous waste container.

Protocol 2: Preparation of a Diluted Working Solution for In-Vitro Assays

This protocol describes the serial dilution of a concentrated this compound stock solution to prepare working solutions for cell-based or enzymatic assays.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Sterile assay medium or buffer

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Warm Reagents: Allow the assay medium/buffer to warm to the appropriate temperature (e.g., 37°C) for your experiment.

  • Thaw Stock Solution: Carefully thaw the concentrated this compound stock solution.

  • Calculate Dilutions: Determine the volumes of stock solution and medium/buffer needed to achieve the final desired concentrations for your experiment. It is common practice to perform serial dilutions.

    • Example Calculation for a 10 µM working solution from a 10 mM stock:

      • First, prepare an intermediate dilution (e.g., 1:100) by adding 10 µL of the 10 mM stock to 990 µL of medium. This results in a 100 µM solution.

      • Next, prepare the final working solution (e.g., 1:10) by adding 100 µL of the 100 µM intermediate solution to 900 µL of medium. This results in the final 10 µM working solution.

  • Perform Dilutions: In a sterile environment (e.g., biosafety cabinet), perform the calculated dilutions. Ensure to gently mix the solution after each dilution step by pipetting up and down or gentle vortexing.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of your test compound to account for any solvent effects.[11]

  • Use Immediately: Use the freshly prepared working solutions for your assay promptly.

Visual Workflow and Pathway Diagrams

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_disposal Waste & Disposal start Receive this compound storage Store in a cool, dry, well-ventilated area (-20°C powder, -80°C in solvent) start->storage ppe Don appropriate PPE: - Safety Goggles - Gloves - Lab Coat storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment liquid_waste Collect Liquid Waste (incl. first rinse) experiment->liquid_waste solid_waste Collect Solid Waste (contaminated tips, wipes, etc.) experiment->solid_waste container Place in labeled, sealed hazardous waste container liquid_waste->container solid_waste->container disposal Dispose via approved waste disposal facility container->disposal

Diagram 1: General workflow for the safe handling and disposal of this compound.

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure spill_detected Spill Detected evacuate Evacuate Area (if large spill) spill_detected->evacuate ppe_spill Wear Appropriate PPE spill_detected->ppe_spill evacuate->ppe_spill contain Contain Spill (use absorbent material) ppe_spill->contain cleanup Clean Up & Decontaminate contain->cleanup dispose_spill Dispose of as Hazardous Waste cleanup->dispose_spill exposure Exposure Occurs remove_source Remove from Source & Move to Fresh Air exposure->remove_source first_aid Administer First Aid (Flush skin/eyes, etc.) remove_source->first_aid remove_clothing Remove Contaminated Clothing first_aid->remove_clothing seek_medical Seek Immediate Medical Attention remove_clothing->seek_medical

Diagram 2: Emergency response pathways for spills and personal exposure.

References

Validation & Comparative

comparing pheniprazine vs iproniazid as MAO inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Pheniprazine and Iproniazid as Monoamine Oxidase Inhibitors

Introduction

This compound and iproniazid represent two of the earliest developed monoamine oxidase inhibitors (MAOIs) belonging to the hydrazine chemical class.[1][2] Initially explored for other indications—iproniazid for tuberculosis and this compound for conditions including angina pectoris—their potent antidepressant effects were discovered, paving the way for the first generation of MAOI antidepressants in the 1950s and 1960s.[1][3][4] Both compounds function as non-selective, irreversible inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of key neurotransmitters.[5][6] Despite their efficacy, both were ultimately withdrawn from the market due to significant toxicity concerns, primarily hepatotoxicity.[1][2] This guide provides a detailed comparison of their pharmacological profiles, supported by available data and experimental methodologies relevant to their evaluation.

Chemical Profile

This compound, also known as α-methylphenethylhydrazine, is a derivative of phenethylamine, amphetamine, and hydrazine.[7] Its structure is closely related to that of amphetamine. Iproniazid is an isopropyl derivative of isoniazid, a well-known antituberculosis drug.[2][4] The hydrazine moiety is crucial for the MAO-inhibiting activity of both molecules.[2][6]

Mechanism of Action

Both this compound and iproniazid are irreversible, non-selective inhibitors of the two primary monoamine oxidase isoenzymes: MAO-A and MAO-B.[1][5]

  • Enzyme Inhibition: MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[5][8]

  • Irreversible Binding: As hydrazine derivatives, both drugs act as mechanism-based inhibitors. They form a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme.[2][6] This reaction is irreversible, meaning that enzyme activity is only restored after the synthesis of new MAO enzyme, a process that can take weeks.[9]

  • Neurotransmitter Accumulation: By inhibiting MAO, this compound and iproniazid prevent the breakdown of monoamine neurotransmitters.[6][10] This leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission and producing the antidepressant effect.[5][8]

Below is a diagram illustrating the general signaling pathway affected by MAO inhibitors.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Stored MAO Monoamine Oxidase (MAO) MA->MAO MA_Released Released Monoamines Vesicle->MA_Released Release Synapse_Space Metabolites Inactive Metabolites MAO->Metabolites Degrades Receptor Postsynaptic Receptors Synapse_Space->Receptor Binds to Postsynaptic_Signal Signal Transduction Receptor->Postsynaptic_Signal Activates Signaling MAOI This compound / Iproniazid (MAOI) MAOI->MAO Inhibits

Caption: Mechanism of MAO Inhibition.

Comparative Pharmacological Data

The following table summarizes the key pharmacological characteristics of this compound and iproniazid based on available data. Direct comparative IC50 values for this compound are not consistently reported in the literature, but it has been described as significantly more potent than iproniazid.[11]

ParameterThis compoundIproniazidReference(s)
Drug Class Monoamine Oxidase Inhibitor (MAOI), Hydrazine derivativeMonoamine Oxidase Inhibitor (MAOI), Hydrazine derivative[1][2]
Target(s) Monoamine Oxidase A (MAO-A) & Monoamine Oxidase B (MAO-B)Monoamine Oxidase A (MAO-A) & Monoamine Oxidase B (MAO-B)[1][12]
Selectivity Non-selectiveNon-selective[1][2]
Reversibility IrreversibleIrreversible[1][2]
Potency (IC50) Reported to be 30-50 times more potent than iproniazidMAO-A: 6.56 µM (6560 nM) MAO-A: 37 µM MAO-B: 42.5 µM[11][13][14]
Metabolism Amphetamine has been detected as an active metabolite in animals.Metabolized to isopropylhydrazine (active metabolite) and isoniazid.[2][7]
Primary Reason for Withdrawal Hepatotoxicity (liver damage), optic neuritis.Hepatotoxicity (liver damage).[1][2]

Toxicity and Adverse Effects

The clinical use of both this compound and iproniazid was halted due to severe toxicity.

  • Hepatotoxicity: Both drugs were found to cause severe, and sometimes fatal, liver damage.[1][2] This is a known risk associated with hydrazine-class drugs, potentially stemming from the formation of reactive metabolites that cause cellular damage in the liver.[2]

  • Optic Neuritis: this compound was specifically linked to cases of optic neuritis and amblyopia (impaired vision), a toxicity not as prominently associated with iproniazid.[7][15]

  • Hypertensive Crisis (Cheese Effect): As non-selective MAOIs, both drugs carry the risk of a hypertensive crisis when consumed with foods rich in tyramine (e.g., aged cheeses, cured meats).[8] By inhibiting MAO-A in the gut, these drugs prevent the breakdown of tyramine, leading to a dangerous spike in blood pressure.

  • Other Side Effects: Other adverse effects common to this class of drugs include orthostatic hypotension (a drop in blood pressure upon standing), dizziness, dry mouth, and constipation.[8]

Experimental Protocol: In Vitro MAO Inhibition Assay

To assess and compare the inhibitory potency (IC50) of compounds like this compound and iproniazid, a standardized in vitro enzyme inhibition assay is employed. The following is a generalized protocol based on common spectrophotometric methods.[16][17]

Objective

To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human monoamine oxidase A (rhMAO-A) and monoamine oxidase B (rhMAO-B).

Principle

The assay measures the activity of the MAO enzyme by monitoring the formation of a product from a specific substrate. For a non-selective substrate like kynuramine, its deamination by MAO produces 4-hydroxyquinoline, which can be measured spectrophotometrically.[17] Alternatively, hydrogen peroxide, another product of the reaction, can be detected using a fluorometric method.[18][19] The reduction in product formation in the presence of an inhibitor is used to calculate the percent inhibition.

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes (e.g., from insect or bacterial expression systems).[20]

  • Substrate: Kynuramine (for both MAO-A and MAO-B) or selective substrates like benzylamine (for MAO-B).[17]

  • Inhibitors: this compound, Iproniazid (as test compounds); Clorgyline (MAO-A selective control), Selegiline (MAO-B selective control).[20]

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 7.2.[21]

  • 96-well microplate (UV-transparent for spectrophotometric assays).

  • Microplate reader (spectrophotometer or fluorometer).

  • DMSO for dissolving compounds.

Procedure
  • Compound Preparation: Prepare stock solutions of this compound, iproniazid, and control inhibitors in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Reaction Mixture Preparation: In each well of the microplate, add the phosphate buffer.

  • Inhibitor Pre-incubation: Add a small volume of the diluted test compound or control inhibitor to the appropriate wells. For irreversible inhibitors, a pre-incubation period (e.g., 15-30 minutes) with the enzyme at room temperature is necessary to allow for covalent bond formation.[11][21]

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells and mix.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).

  • Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline from kynuramine).[17]

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor) for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Below is a flowchart visualizing this experimental workflow.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of this compound/Iproniazid add_inhibitor Add Inhibitor dilutions to wells prep_compounds->add_inhibitor prep_controls Prepare Control Inhibitors (Clorgyline, Selegiline) prep_controls->add_inhibitor prep_enzyme Prepare MAO-A and MAO-B enzyme solutions add_enzyme Add MAO Enzyme (Pre-incubate) prep_enzyme->add_enzyme prep_substrate Prepare Substrate (e.g., Kynuramine) start_reaction Add Substrate to initiate reaction prep_substrate->start_reaction add_buffer Add Buffer to 96-well plate add_buffer->add_inhibitor add_inhibitor->add_enzyme add_enzyme->start_reaction measure Measure Absorbance/ Fluorescence over time start_reaction->measure calculate_rate Calculate Reaction Rate measure->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for an in vitro MAO inhibition assay.

Structural Comparison and Activity Relationship

Both iproniazid and this compound are hydrazine derivatives, which is the key to their irreversible inhibition mechanism. However, the substituents on the hydrazine group influence their potency and metabolic profile.

Structure_Comparison Iproniazid Iproniazid Isonicotinyl Group Isopropylhydrazine Moiety (Active) Activity Shared Features & Outcomes Iproniazid:isopropylhydrazine->Activity Hydrazine Moiety This compound This compound Phenyl Group α-Methylphenethylhydrazine Moiety (Active) This compound:isopropylhydrazine->Activity Hydrazine Moiety MAO_Inhibition Irreversible MAO Inhibition (Covalent bond with FAD) Activity->MAO_Inhibition Toxicity Hepatotoxicity Risk Activity->Toxicity

Caption: Structural relationship to MAO inhibition.

The presence of a phenyl group in this compound, making it an analogue of amphetamine, is thought to contribute to its higher potency compared to the isonicotinyl group in iproniazid.[7][11] The metabolism of this compound can yield amphetamine, which may contribute to its side effect profile.[7] Conversely, iproniazid's metabolism can produce isoniazid, linking it to pathways associated with drug-induced hepatotoxicity.[2]

Conclusion

This compound and iproniazid are historically significant as pioneering MAO inhibitors that established a new class of antidepressant therapy. Both are non-selective, irreversible inhibitors from the hydrazine class, sharing a common mechanism of action and a similar risk profile for severe hepatotoxicity.[1][2] Key differences lie in their chemical structure, with this compound's amphetamine-like backbone contributing to a reported higher potency and a distinct side effect profile that includes optic neuritis.[7][11] While their clinical use has been superseded by safer alternatives, the study of these compounds was crucial for understanding the monoamine theory of depression and for guiding the development of subsequent generations of MAOIs with improved selectivity and safety.

References

Pheniprazine vs. Phenelzine: A Comparative Analysis of Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and toxicity of two monoamine oxidase inhibitors (MAOIs), pheniprazine and phenelzine. Both hydrazine derivatives have been used as antidepressants, but their clinical utility has been defined by their distinct efficacy and safety profiles. This compound was withdrawn from the market due to significant toxicity concerns, while phenelzine remains a treatment option for specific types of depression, albeit with necessary precautions. This document synthesizes available experimental data to offer an objective comparison for research and drug development purposes.

Efficacy

Phenelzine has demonstrated efficacy in the treatment of depression, particularly atypical depression.[1][2][3] Clinical studies have shown its superiority over placebo and, in some cases, tricyclic antidepressants in this patient population. This compound was also used as an antidepressant, but quantitative data from controlled clinical trials are scarce in the publicly available literature, largely due to its early withdrawal from the market.

Data Presentation: Efficacy of Phenelzine in Atypical Depression

Study/AnalysisComparison GroupsKey Efficacy EndpointResultsCitation
Multiple-dose controlled studyPhenelzine (60 mg/day), Phenelzine (30 mg/day), PlaceboRelief of depression and anxiety symptoms60 mg/day phenelzine was significantly more effective than placebo. 30 mg/day was not significantly different from placebo.[1]
Meta-analysis of clinical trialsPhenelzine vs. Placebo (outpatients)Drug-placebo difference in response rates29.5% (± 11.1%) higher response rate with phenelzine.N/A
Controlled trial in depression-anxiety statesPhenelzine (60 mg/day) vs. PlaceboInhibition of platelet monoamine oxidaseMedian inhibition exceeded 80% with the effective dose of 60 mg/day.[3]

Toxicity

The clinical use of both this compound and phenelzine has been limited by their toxicity profiles, primarily hepatotoxicity. This compound was withdrawn from the market due to a high incidence of severe liver damage and optic neuritis.[4] Phenelzine also carries a risk of hepatotoxicity, though it is considered less frequent and severe compared to this compound.

Data Presentation: Comparative Toxicity Profile

Adverse EffectThis compoundPhenelzineCitations
Hepatotoxicity High incidence, led to market withdrawal.Can cause transient serum aminotransferase elevations and, rarely, acute, clinically apparent liver injury.[5][4][5]
Optic Neuritis A significant reason for market withdrawal.Not a commonly reported side effect.[4]
Hypertensive Crisis Risk present due to MAO inhibition.A well-documented risk, especially with tyramine-rich foods.[5][5]
Other Side Effects Limited documented data.Dizziness, headache, insomnia, weight gain, sexual dysfunction.[5][5]

Mechanism of Action: Monoamine Oxidase Inhibition

Both this compound and phenelzine are non-selective, irreversible inhibitors of monoamine oxidase (MAO-A and MAO-B).[5] This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. By inhibiting MAO, these drugs increase the concentration of these neurotransmitters, leading to their antidepressant effects.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Increased_Monoamines Increased_Monoamines Monoamines->Increased_Monoamines Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Pheniprazine_Phenelzine Pheniprazine_Phenelzine Pheniprazine_Phenelzine->MAO Inhibition Receptors Receptors Increased_Monoamines->Receptors Binding Antidepressant_Effect Antidepressant_Effect Receptors->Antidepressant_Effect

Caption: Signaling pathway of MAO inhibition by this compound and phenelzine.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

A common method to determine the inhibitory potential of compounds against MAO-A and MAO-B is a fluorimetric assay.

Objective: To determine the IC50 values of test compounds (this compound, phenelzine) for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Kynuramine (a non-selective MAO substrate).

  • Clorgyline (a selective MAO-A inhibitor, as a positive control).

  • Selegiline (a selective MAO-B inhibitor, as a positive control).

  • Test compounds (this compound, phenelzine) dissolved in a suitable solvent (e.g., DMSO).

  • Potassium phosphate buffer (pH 7.4).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in potassium phosphate buffer to a predetermined optimal concentration.

  • Compound Preparation: Prepare a serial dilution of the test compounds and positive controls in the buffer.

  • Assay Reaction:

    • Add the enzyme solution to the wells of the 96-well plate.

    • Add the test compounds or controls at various concentrations to the respective wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate kynuramine to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]

experimental_workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Substrate, Buffers) Start->Prepare_Reagents Serial_Dilution Serial Dilution of Test Compounds Prepare_Reagents->Serial_Dilution Add_Enzyme Add MAO Enzyme to Plate Prepare_Reagents->Add_Enzyme Add_Compounds Add Test Compounds/ Controls to Plate Serial_Dilution->Add_Compounds Add_Enzyme->Add_Compounds Pre_incubation Pre-incubate at 37°C Add_Compounds->Pre_incubation Add_Substrate Add Kynuramine Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence Incubation->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro MAO inhibition assay.

Conclusion

The comparison between this compound and phenelzine highlights a critical aspect of drug development: the balance between efficacy and toxicity. While both compounds share a common mechanism of action, their safety profiles have dictated their clinical fates. Phenelzine, despite its risks, remains a valuable tool for treatment-resistant and atypical depression when used with appropriate patient monitoring. The case of this compound serves as a historical reminder of the severe consequences of drug-induced toxicity, underscoring the importance of rigorous preclinical and clinical safety evaluations. For researchers, the distinct properties of these two molecules offer a platform to investigate the structural determinants of both MAOI efficacy and hydrazine-related toxicity.

References

A Comparative Analysis of Pheniprazine and Tranylcypromine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of pheniprazine and tranylcypromine, two monoamine oxidase inhibitors (MAOIs) with historical and current significance in the treatment of major depressive disorder. While both drugs share a core mechanism, their distinct chemical structures, pharmacological profiles, and clinical safety have led to vastly different therapeutic journeys. This compound, a hydrazine-derivative, was withdrawn from the market due to severe toxicity, whereas tranylcypromine, a non-hydrazine agent, remains a valuable option for treatment-resistant depression.[1][2] This document outlines their comparative pharmacology, efficacy, and safety, supported by available experimental data and detailed methodologies.

Section 1: Pharmacological and Physicochemical Profile

This compound and tranylcypromine are both irreversible, non-selective inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO, they increase the synaptic availability of these monoamines, which is believed to be the primary mechanism behind their antidepressant effects.[4]

However, they belong to different chemical classes. This compound (α-methylphenethylhydrazine) is a hydrazine derivative, a class of MAOIs associated with a higher risk of hepatotoxicity.[1][5] Tranylcypromine (trans-2-phenylcyclopropylamine) is a non-hydrazine compound, structurally related to amphetamine, which may contribute to its additional mild stimulant effects.[6][7] This structural difference is a key determinant of their differing safety profiles.

Data Presentation: Comparative Pharmacological and Pharmacokinetic Properties

The following tables summarize the quantitative data available for this compound and tranylcypromine. It is important to note that due to this compound's withdrawal in the 1960s, directly comparable data from modern standardized assays is scarce.[1][8] The provided data for this compound is from studies on rat liver mitochondrial MAO and should be interpreted with this context.

Parameter This compound Tranylcypromine
Chemical Class Hydrazine DerivativeNon-Hydrazine (Cyclopropylamine)
Mechanism of Action Irreversible, Non-selective MAO Inhibitor[9]Irreversible, Non-selective MAO Inhibitor[6]
MAO-A Inhibition (Kᵢ) 420 nM (rat liver)[10]~500 - 2300 nM[3][10]
MAO-B Inhibition (Kᵢ/IC₅₀) 2450 nM (Kᵢ, rat liver)[10]~950 - 2300 nM[3][10]
Reversibility Irreversible[9]Irreversible[6]
Table 1: Comparative Pharmacological Profile
Parameter This compound Tranylcypromine
Bioavailability Data Not Available~50% (variable)
Time to Peak Plasma (Tₘₐₓ) Data Not Available1 - 2 hours[7]
Elimination Half-life (t₁/₂) Data Not Available~2.5 hours[11]
Pharmacodynamic Effect Duration Prolonged (days to weeks)Prolonged (days to weeks)[7]
Metabolism Hepatic; Amphetamine detected as a metabolite in animals[1]Hepatic (primarily)[11]
Table 2: Comparative Pharmacokinetic Properties. Note the prolonged pharmacodynamic effect is due to the irreversible nature of MAO inhibition, requiring de novo enzyme synthesis for recovery.

Section 2: Clinical Efficacy and Safety Comparison

Direct comparative clinical trials between this compound and tranylcypromine are unavailable. However, a double-blind study in 77 inpatients with treatment-resistant depression compared tranylcypromine with phenelzine, another hydrazine MAOI chemically similar to this compound. The study found no significant difference in efficacy between the two drugs. This trial provides the best available, albeit indirect, comparison of their potential clinical performance.

This compound was ultimately withdrawn from the market due to severe toxicity, including jaundice, optic neuritis, and amblyopia.[1][2] Tranylcypromine, while still carrying significant risks such as hypertensive crisis from tyramine interactions and the potential for serotonin syndrome, is considered to have a more manageable safety profile, particularly a lower risk of hepatotoxicity compared to hydrazine MAOIs.[5]

Data Presentation: Comparative Clinical and Safety Data
Parameter This compound (inferred from Phenelzine data) Tranylcypromine
Primary Indication Major Depressive Disorder[1]Major Depressive Disorder (treatment-resistant)[8]
Response Rate (Treatment-Resistant Depression) 47% (as Phenelzine)44%
Common Adverse Effects Dizziness, Agitation, Insomnia (reported as similar to Tranylcypromine)Insomnia (12.2%), Blood pressure changes (6.9%), Anxiety (4.6%), Dizziness (3.1%)
Major Toxicity Concerns Hepatotoxicity (Jaundice) , Optic Neuritis , Amblyopia (led to withdrawal)[1][2]Hypertensive Crisis (Tyramine interaction), Serotonin Syndrome, Hypotension[8]
Table 3: Comparative Clinical Efficacy and Safety Profile. Efficacy and common adverse effect data for this compound are inferred from a comparative study of the structurally similar hydrazine MAOI, Phenelzine, versus Tranylcypromine.

Section 3: Experimental Protocols

Key Experiment: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a generalized method for determining the inhibitory potency (IC₅₀) of a compound against MAO-A and MAO-B.

1. Objective: To quantify the concentration of this compound or tranylcypromine required to inhibit 50% of the activity of recombinant human MAO-A and MAO-B enzymes.

2. Materials:

  • Recombinant human MAO-A and MAO-B enzymes.
  • Kynuramine (non-selective MAO substrate).
  • Test compounds (this compound, Tranylcypromine).
  • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor).
  • Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.4).
  • 96-well microplates (black, flat-bottom for fluorescence).
  • Plate reader capable of fluorescence detection.
  • Dimethyl sulfoxide (DMSO) for compound dilution.

3. Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from nanomolar to micromolar.
  • Enzyme Reaction Setup: In each well of the microplate, add:
  • Phosphate buffer.
  • A specific concentration of the test compound or control.
  • MAO-A or MAO-B enzyme solution.
  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. This step is crucial for irreversible inhibitors.
  • Initiation of Reaction: Add the substrate (kynuramine) to all wells to initiate the enzymatic reaction.
  • Incubation: Incubate the plate for a further period (e.g., 20-30 minutes) at 37°C.
  • Detection: The metabolism of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product. Measure the fluorescence intensity using a plate reader (e.g., excitation at ~320 nm, emission at ~380-400 nm).
  • Data Analysis:
  • Subtract the background fluorescence from wells containing no enzyme.
  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control (enzyme + substrate + buffer only).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.

Key Considerations for Clinical Trial Design (MAOIs)
  • Patient Population: Trials often focus on patients with treatment-resistant depression (TRD), defined as failure to respond to at least two prior adequate trials of other antidepressant classes.

  • Washout Period: A sufficient washout period from previous serotonergic medications (typically 2-5 weeks, depending on the prior drug's half-life) is mandatory to prevent serotonin syndrome.[5]

  • Dose Titration: Dosing is initiated at a low level and gradually titrated upwards over several weeks to improve tolerability and monitor for adverse effects, particularly hypotension.

  • Dietary and Medication Restrictions: All participants must receive extensive counseling and written instructions on avoiding tyramine-rich foods, beverages, and contraindicated medications (e.g., sympathomimetics, other antidepressants) to prevent hypertensive crises.[8]

  • Efficacy Assessment: Primary outcome measures typically include the change from baseline in a standardized depression rating scale, such as the Hamilton Rating Scale for Depression (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).

  • Safety Monitoring: Regular monitoring of blood pressure (both supine and standing) is critical. Liver function tests should be monitored, especially for hydrazine derivatives.

Section 4: Visualizations of Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and processes discussed in this guide.

MAOI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Degradation SynapticMonoamines Increased Monoamines Monoamines->SynapticMonoamines Increased Release/Availability Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound or Tranylcypromine Inhibitor->MAO Irreversible Inhibition MAO_Assay_Workflow start Start prep Prepare Compound Dilutions (this compound/Tranylcypromine) start->prep plate Plate Reagents: 1. Buffer 2. Compound/Control 3. MAO Enzyme (A or B) prep->plate preincubate Pre-incubate Plate (e.g., 15 min @ 37°C) plate->preincubate add_sub Add Substrate (Kynuramine) preincubate->add_sub incubate Incubate for Reaction (e.g., 30 min @ 37°C) add_sub->incubate read Read Fluorescence incubate->read analyze Calculate % Inhibition vs. Control read->analyze calc_ic50 Non-linear Regression Plot to Determine IC₅₀ analyze->calc_ic50 end End calc_ic50->end

References

A Comparative Guide to Hydrazine and Non-Hydrazine Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hydrazine and non-hydrazine monoamine oxidase inhibitors (MAOIs), a class of drugs primarily used in the treatment of depression and neurological disorders.[1][2][3] By inhibiting the monoamine oxidase (MAO) enzymes, these compounds prevent the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their synaptic availability.[4] This guide will delve into the structural differences, mechanisms of action, selectivity, and clinical profiles of these two subclasses of MAOIs, supported by experimental data and detailed protocols.

Classification and Chemical Structure

MAOIs are broadly classified based on their chemical structure, which significantly influences their pharmacological properties. The two primary groups are hydrazine and non-hydrazine derivatives.

Hydrazine MAOIs are characterized by the presence of a hydrazine (-NH-NH2) functional group. This class includes some of the earliest discovered MAOIs, such as iproniazid, phenelzine, and isocarboxazid.[4][5] The hydrazine moiety is central to their mechanism of action but has also been associated with a higher risk of hepatotoxicity.[5][6]

Non-hydrazine MAOIs lack the hydrazine group and encompass a more structurally diverse range of compounds. A prominent example is tranylcypromine, which has a cyclopropylamine structure.[4] Other non-hydrazine MAOIs include the selective and reversible inhibitor moclobemide and the selective irreversible inhibitors selegiline and rasagiline.[4] The absence of the hydrazine group is generally associated with a reduced risk of liver damage.[7][8]

Mechanism of Action: A Tale of Two Chemistries

Both hydrazine and non-hydrazine MAOIs primarily function by irreversibly inhibiting the MAO enzymes. This irreversible action necessitates the synthesis of new enzyme molecules for the restoration of normal function, a process that can take several weeks.[4][9] However, the precise chemical reactions leading to this inhibition differ significantly between the two classes.

Hydrazine MAOIs undergo a complex, multi-step process. The enzyme first oxidizes the hydrazine derivative, leading to the formation of a reactive diazene intermediate. This intermediate can then react with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, forming a covalent adduct and rendering the enzyme inactive.[10]

Non-hydrazine MAOIs , such as tranylcypromine, follow a different inhibitory pathway. Tranylcypromine, for instance, is believed to form a reactive intermediate through the opening of its cyclopropyl ring, which then covalently binds to the FAD cofactor at the C4a position.[10]

Below is a DOT language script illustrating the generalized inhibitory mechanisms.

MAOI_Mechanism cluster_hydrazine Hydrazine MAOI Inhibition cluster_non_hydrazine Non-Hydrazine MAOI Inhibition (e.g., Tranylcypromine) Hydrazine_MAOI Hydrazine MAOI Reactive_Intermediate_H Reactive Diazene Intermediate Hydrazine_MAOI->Reactive_Intermediate_H Oxidation by MAO MAO_Enzyme_H MAO Enzyme (FAD) Inactive_Enzyme_H Inactive Enzyme (Covalent Adduct) Reactive_Intermediate_H->Inactive_Enzyme_H Covalent Bonding to FAD NonHydrazine_MAOI Non-Hydrazine MAOI (e.g., Tranylcypromine) Reactive_Intermediate_NH Reactive Intermediate (Ring Opening) NonHydrazine_MAOI->Reactive_Intermediate_NH Interaction with MAO MAO_Enzyme_NH MAO Enzyme (FAD) Inactive_Enzyme_NH Inactive Enzyme (Covalent Adduct) Reactive_Intermediate_NH->Inactive_Enzyme_NH Covalent Bonding to FAD Hypertensive_Crisis cluster_maoi With MAOI Tyramine Tyramine-rich Food Gut Gastrointestinal Tract Tyramine->Gut MAO_A MAO-A Gut->MAO_A Metabolized by Systemic_Circulation Systemic Circulation Gut->Systemic_Circulation Enters when MAO-A is inhibited MAO_A->Systemic_Circulation Normally prevents entry into Nerve_Terminal Adrenergic Nerve Terminal Systemic_Circulation->Nerve_Terminal Norepinephrine Norepinephrine Release Nerve_Terminal->Norepinephrine Displaces Blood_Vessels Blood Vessels Norepinephrine->Blood_Vessels Acts on Hypertension Hypertensive Crisis Blood_Vessels->Hypertension Causes Vasoconstriction MAOI Non-selective MAOI MAOI->MAO_A Inhibits MAO_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Assay_Setup Set up Assay in 96-well Plate (Buffer, Inhibitor, Enzyme) Prepare_Reagents->Assay_Setup Preincubation Pre-incubate at 37°C Assay_Setup->Preincubation Add_Substrate Add Substrate (Initiate Reaction) Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Measure Fluorescence/ Absorbance Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Pheniprazine and Selective MAO-A Inhibitors in Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antidepressant efficacy of pheniprazine, a non-selective, irreversible monoamine oxidase inhibitor (MAOI), and modern selective, reversible MAO-A inhibitors (RIMAs). Due to the withdrawal of this compound from the market in the 1960s, direct head-to-head clinical trials with current selective MAO-A inhibitors are unavailable. This comparison, therefore, relies on an analysis of historical data for this compound alongside extensive clinical trial data for selective MAO-A inhibitors, offering a critical perspective on their relative therapeutic profiles.

Executive Summary

This compound, an early-generation MAOI, demonstrated significant antidepressant effects. However, its use was terminated due to severe adverse effects, primarily hepatotoxicity and the risk of hypertensive crisis. In contrast, selective MAO-A inhibitors, such as moclobemide and brofaromine, were developed to target MAO-A specifically and reversibly, leading to a much-improved safety profile while maintaining comparable antidepressant efficacy to older MAOIs and tricyclic antidepressants (TCAs).[1][2][3] This has positioned them as safer, though not always first-line, treatment options for major depressive disorder.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference in the mechanism of action between this compound and selective MAO-A inhibitors underpins their distinct efficacy and safety profiles. Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4] It exists in two isoforms: MAO-A and MAO-B.[1][4]

  • This compound: As a non-selective, irreversible MAOI, this compound covalently binds to and inhibits both MAO-A and MAO-B.[5] This irreversible inhibition means that the restoration of enzyme activity requires the synthesis of new enzyme molecules, a process that can take several weeks.[6] The non-selective nature leads to a broad increase in synaptic concentrations of serotonin, norepinephrine, and dopamine.

  • Selective MAO-A Inhibitors (e.g., Moclobemide, Brofaromine): These agents are selective and reversible inhibitors of the MAO-A isoenzyme.[1][7] MAO-A preferentially metabolizes serotonin and norepinephrine, key neurotransmitters implicated in the pathophysiology of depression.[1][8] The reversibility of these inhibitors allows for a more controlled and shorter-acting effect, contributing to their improved safety profile, particularly the reduced risk of the "cheese effect" (hypertensive crisis) associated with tyramine-rich foods.[1][7]

Signaling Pathway of MAO Inhibition

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors MAO Inhibitors Monoamines Monoamines (Serotonin, Norepinephrine) MAOA MAO-A Monoamines->MAOA Degradation MAOB MAO-B Monoamines->MAOB Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Reuptake Release Vesicles->Release SynapticMonoamines Increased Synaptic Monoamines Release->SynapticMonoamines Receptors Postsynaptic Receptors SynapticMonoamines->Receptors Signal Signal Transduction (Antidepressant Effect) Receptors->Signal This compound This compound (Non-selective, Irreversible) This compound->MAOA Inhibits This compound->MAOB Inhibits SelectiveMAOAI Selective MAO-A Inhibitors (Reversible) SelectiveMAOAI->MAOA Inhibits

Figure 1: Simplified signaling pathway of MAO inhibition.

Comparative Efficacy Data

While direct comparative trials are lacking, we can infer the relative efficacy from individual placebo-controlled and active-comparator trials.

This compound Efficacy (Historical Data)

This compound was considered a potent antidepressant in its time. Studies from that era were not as rigorously designed as modern clinical trials. However, available reports indicate its effectiveness, particularly in cases of "neurotic" or "atypical" depression.[9]

Selective MAO-A Inhibitor Efficacy (Clinical Trial Data)

Numerous double-blind, controlled clinical trials have established the efficacy of selective MAO-A inhibitors in the treatment of major depressive disorder.

DrugComparatorStudy DurationKey Efficacy Outcome (Reduction in Depression Scale Scores)Reference
Moclobemide Placebo, Imipramine6 weeksSuperior to placebo and comparable to imipramine in reducing Hamilton Depression Rating Scale (HDRS) scores.[2][3][2][3]
Moclobemide Imipramine6 weeksBoth groups showed a significant decrease in HDRS and Montgomery–Åsberg Depression Rating Scale (MADRS) scores, with comparable efficacy.[2][2]
Brofaromine Placebo6 weeksSignificantly better than placebo on the Overall Evaluation of Efficacy and Beck self-rating scale.[10][10]
Brofaromine ImipramineN/AReductions of at least 50% in the HAM-D total score were seen in 58-66% of patients treated with either brofaromine or imipramine.[10][10]
Brofaromine TranylcypromineN/AFound to be of comparable efficacy in two clinical trials, one of which included patients with treatment-resistant depression.[10][11][10][11]
Brofaromine PhenelzineN/AA double-blind study found no difference in efficacy between brofaromine (150 mg/day) and phenelzine (45 mg/day).[10][10]

Experimental Protocols

The methodologies for assessing antidepressant efficacy in the cited studies for selective MAO-A inhibitors generally follow a standard framework for clinical trials in major depressive disorder.

General Protocol for a Double-Blind, Placebo-Controlled Efficacy Trial
  • Patient Population: Adult patients (typically 18-65 years) with a diagnosis of Major Depressive Disorder according to DSM criteria. A baseline severity score on a standardized depression rating scale (e.g., HDRS ≥ 18) is usually required.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group design is common. An active comparator arm (e.g., a tricyclic antidepressant) is often included.

  • Treatment: Patients are randomly assigned to receive the investigational drug (e.g., moclobemide), placebo, or the active comparator for a fixed duration (e.g., 6 weeks). Dosing may be fixed or flexible within a specified range.

  • Efficacy Assessments: The primary efficacy endpoint is typically the change from baseline in the total score of a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HDRS) or the Montgomery–Åsberg Depression Rating Scale (MADRS), at the end of the treatment period. Secondary endpoints may include response rates (e.g., ≥ 50% reduction in HDRS score) and remission rates (e.g., HDRS score ≤ 7).

  • Safety and Tolerability Assessments: Adverse events are systematically recorded at each study visit. Vital signs, weight, ECGs, and laboratory tests are monitored.

Experimental Workflow for Antidepressant Clinical Trial

Antidepressant_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HDRS, MADRS, Safety Labs) Screening->Baseline Randomization Randomization Baseline->Randomization DrugA Drug A (e.g., Selective MAO-A Inhibitor) Randomization->DrugA DrugB Drug B (e.g., Placebo/Active Comparator) Randomization->DrugB FollowUp Follow-up Visits (Weekly/Bi-weekly Assessments) DrugA->FollowUp DrugB->FollowUp Endpoint End of Treatment Assessment (Primary & Secondary Endpoints) FollowUp->Endpoint Analysis Statistical Analysis (Efficacy & Safety) Endpoint->Analysis

Figure 2: Generalized workflow for an antidepressant clinical trial.

Safety and Tolerability: The Decisive Factor

The most significant divergence between this compound and selective MAO-A inhibitors lies in their safety and tolerability profiles.

  • This compound: Was withdrawn from the market due to a high incidence of serious adverse effects, including hepatotoxicity (liver damage) and the "cheese effect," a potentially fatal hypertensive crisis that can occur when MAOIs are taken with foods rich in tyramine. Other side effects included agitation, insomnia, and orthostatic hypotension.

  • Selective MAO-A Inhibitors: Have a markedly improved safety profile. The reversible and selective nature of their MAO-A inhibition significantly reduces the risk of hypertensive crisis, allowing for a less restrictive diet.[1][7] Common side effects are generally milder and may include nausea, dizziness, and insomnia.[2] Studies have consistently shown that the tolerability of moclobemide is superior to that of TCAs, with a lower incidence of anticholinergic side effects.[3]

Conclusion

While this compound was an effective antidepressant in its era, its non-selective and irreversible mechanism of action led to an unacceptable safety profile. The development of selective and reversible MAO-A inhibitors represents a significant advancement in antidepressant therapy. These newer agents have demonstrated comparable efficacy to older antidepressants, including other MAOIs and TCAs, but with a substantially improved safety and tolerability profile.[2][3][10] For researchers and drug development professionals, the evolution from non-selective, irreversible MAOIs to selective, reversible MAO-A inhibitors serves as a key example of how refining the pharmacological selectivity and mechanism of action of a drug can lead to a greatly enhanced therapeutic index.

References

A Comparative Guide to the In Vivo Target Engagement of Pheniprazine and Other Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo target engagement of pheniprazine and other selected monoamine oxidase inhibitors (MAOIs). Due to a notable lack of direct quantitative in vivo target engagement data for this compound in publicly available literature, this guide focuses on comparing its known characteristics with more extensively studied MAOIs, namely phenelzine, selegiline, and moclobemide. The supporting experimental data for these alternatives is presented to offer a framework for the evaluation of this compound's potential in vivo activity.

Data Presentation: In Vivo Target Engagement of MAOIs

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note the absence of direct in vivo target engagement metrics, such as brain receptor occupancy determined by positron emission tomography (PET), for this compound.

Table 1: In Vivo Brain MAO Occupancy Measured by PET

CompoundMAO Isoform(s)SpeciesDoseBrain MAO Occupancy (%)Citation
This compound MAO-A and MAO-B (Non-selective)--Data not available-
Phenelzine MAO-A and MAO-B (Non-selective)Human45-60 mg/day86.82 ± 6.89 (MAO-A)[1][2]
Selegiline MAO-B (Selective at low doses)Human10 mg/day77-92 (MAO-B)[3]
Human10 mg (Zydis)Significant MAO-A inhibition[4]
Moclobemide MAO-A (Reversible)Human300-600 mg/day74.23 ± 8.32 (MAO-A)[1][2][5]
Human900-1200 mg/day83.75 ± 5.52 (MAO-A)[1][2]

Table 2: In Vivo Effects on Neurotransmitter Levels (Microdialysis)

CompoundBrain RegionNeurotransmitter ChangeSpeciesCitation
This compound -Data not available--
Phenelzine Rat BrainIncreased 5-HT levels after 14 daysRat[6]
Selegiline -Data not available in direct comparison--
Moclobemide Rat BrainIncreased 5-HT levels after 14 daysRat[6]

Table 3: In Vivo Behavioral Effects

CompoundBehavioral TestEffectSpeciesCitation
This compound -Data not available--
Phenelzine Forced Swim TestAntidepressant-like effectsRat[7]
Selegiline -Data not available in direct comparison--
Moclobemide -Data not available in direct comparison--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Positron Emission Tomography (PET) for MAO Occupancy

Objective: To quantify the occupancy of monoamine oxidase A (MAO-A) or B (MAO-B) in the brain by a drug candidate in vivo.

Protocol Outline:

  • Radiotracer Selection: A specific radiolabeled ligand for the target enzyme is chosen. For MAO-A, [11C]harmine is commonly used, while [11C]-L-deprenyl-D2 is a standard for MAO-B.[1][3]

  • Subject Preparation: Human or animal subjects are prepared for the PET scan. This includes fasting and abstaining from substances that might interfere with the binding of the radiotracer.[1]

  • Baseline Scan: A baseline PET scan is performed before the administration of the investigational drug to measure the baseline density of the target enzyme. The radiotracer is injected intravenously, and its distribution in the brain is monitored over time.

  • Drug Administration: The MAOI is administered to the subjects according to the study protocol (e.g., single dose or chronic administration).[1][3]

  • Post-Dosing Scan: A second PET scan is conducted after drug administration. The reduction in the binding of the radiotracer to the target enzyme is indicative of receptor occupancy by the drug.[1][3]

  • Data Analysis: The PET images from the baseline and post-dosing scans are analyzed to calculate the percentage of MAO occupancy. This is typically done by comparing the binding potential (BP) of the radiotracer before and after drug treatment in various brain regions.[1][3]

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure the extracellular concentrations of monoamines (e.g., dopamine, serotonin) and their metabolites in specific brain regions of freely moving animals following drug administration.

Protocol Outline:

  • Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., striatum, prefrontal cortex) of an anesthetized animal.[8][9]

  • Recovery: The animal is allowed to recover from the surgery for a specified period.

  • Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[8]

  • Sample Collection: The dialysate, which contains extracellular fluid from the surrounding brain tissue, is collected at regular intervals.[8]

  • Drug Administration: The MAOI is administered to the animal (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of neurotransmitters and their metabolites.[8]

  • Data Analysis: The changes in neurotransmitter concentrations over time are compared to baseline levels to determine the effect of the drug.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a compound in rodents.

Protocol Outline:

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[10][11]

  • Pre-test Session: On the first day, the animal is placed in the water for a 15-minute session.[12]

  • Drug Administration: The test compound or vehicle is administered at a specified time before the test session on the second day.

  • Test Session: On the second day, the animal is placed back in the water for a 5 or 6-minute session.[10][11]

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating without making active movements) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[10][12]

Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic or anxiogenic effects of a compound in rodents.

Protocol Outline:

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.[13][14]

  • Acclimation: The animal is allowed to acclimate to the testing room before the experiment.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Test Procedure: The animal is placed in the center of the maze, and its behavior is recorded for a set period (typically 5 minutes).

  • Behavioral Scoring: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[13][15]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the in vivo validation of MAOI target engagement.

MAO_Signaling_Pathway MA Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A & MAO-B) MA->MAO Degradation Reuptake_Transporter Reuptake Transporter MA->Reuptake_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor MA->Postsynaptic_Receptor Binding Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibition Alternatives Alternative MAOIs (Phenelzine, Selegiline, Moclobemide) Alternatives->MAO Inhibition Synaptic_Vesicle Synaptic Vesicle Synaptic_Vesicle->MA Release Increased_Signaling Increased Neurotransmission Postsynaptic_Receptor->Increased_Signaling

Caption: Monoamine Oxidase (MAO) Signaling Pathway and Inhibition.

PET_Workflow Start Start Baseline_Scan Baseline PET Scan (No Drug) Start->Baseline_Scan Drug_Admin Administer MAOI (e.g., this compound) Baseline_Scan->Drug_Admin Post_Dose_Scan Post-Dose PET Scan Drug_Admin->Post_Dose_Scan Data_Analysis Image Analysis & Occupancy Calculation Post_Dose_Scan->Data_Analysis End End Data_Analysis->End

Caption: Workflow for PET Imaging to Determine MAO Occupancy.

Microdialysis_Workflow Start Start Probe_Implantation Surgical Implantation of Microdialysis Probe Start->Probe_Implantation Baseline_Collection Baseline Sample Collection Probe_Implantation->Baseline_Collection Drug_Admin Administer MAOI Baseline_Collection->Drug_Admin Post_Dose_Collection Post-Dose Sample Collection Drug_Admin->Post_Dose_Collection HPLC_Analysis HPLC Analysis of Neurotransmitters Post_Dose_Collection->HPLC_Analysis End End HPLC_Analysis->End

Caption: Experimental Workflow for In Vivo Microdialysis.

Conclusion

This guide highlights the current state of knowledge regarding the in vivo target engagement of this compound in comparison to other well-characterized MAOIs. While this compound is known to be a non-selective, irreversible MAO inhibitor, there is a clear need for modern, quantitative in vivo studies to elucidate its brain target engagement, dose-response relationship, and consequential effects on neurotransmitter systems. The provided data on phenelzine, selegiline, and moclobemide serve as a benchmark for the types of studies that would be necessary to fully characterize this compound's in vivo pharmacological profile. Researchers and drug development professionals are encouraged to consider these data gaps when evaluating the therapeutic potential of this compound.

References

Pheniprazine's Enzymatic Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pheniprazine, a monoamine oxidase inhibitor (MAOI), has been a subject of interest for its therapeutic potential. Understanding its interaction with not only its primary targets, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), but also with other enzymes is crucial for predicting potential drug-drug interactions and off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with various enzymes, supported by available experimental data and detailed methodologies.

Quantitative Comparison of this compound's Enzyme Inhibition

While extensive cross-reactivity data for this compound against a broad panel of enzymes is limited in publicly available literature, its inhibitory activity against its primary targets, MAO-A and MAO-B, has been characterized. The following table summarizes the available quantitative data on this compound's inhibitory potency.

EnzymeInhibitorIC50 / KiSpecies/SourceNotes
MAO-AThis compoundData not availableRat LiverInhibition is stimulated by high concentrations of cyanide (5 mM)[1]
MAO-BThis compoundData not availableRat LiverInhibition is enhanced by low concentrations of cyanide (around 5 µM)[1]

Note: Specific IC50 or Ki values for this compound from the cited study were not provided, but a differential effect on MAO-A and MAO-B was noted[1]. Further research is required to obtain precise quantitative values for a direct comparison.

Understanding this compound's Enzyme Interactions

This compound is a hydrazine derivative that acts as a mechanism-based inhibitor of monoamine oxidases[1]. This irreversible inhibition is a key feature of its pharmacological action. The potential for cross-reactivity with other enzymes, particularly the cytochrome P450 (CYP) superfamily, is a critical consideration in drug development due to the high likelihood of drug-drug interactions.

This compound This compound MAOA MAO-A This compound->MAOA Primary Target (Inhibition) MAOB MAO-B This compound->MAOB Primary Target (Inhibition) CYPs Cytochrome P450 (e.g., CYP1A2, CYP2D6, CYP3A4) This compound->CYPs Potential Cross-Reactivity (Inhibition/Metabolism) Other Other Off-Target Enzymes This compound->Other Potential Off-Target Interactions

Fig. 1: Logical relationship of this compound's interactions.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments relevant to assessing the cross-reactivity of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against MAO-A and MAO-B.

Objective: To determine the IC50 value of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • MAO substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Detection reagent (e.g., horseradish peroxidase and Amplex Red for fluorometric detection of H2O2)

  • 96-well microplates (black plates for fluorescence)

  • Microplate reader (fluorometer)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of MAO enzymes and this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of this compound to the desired concentrations.

  • Reaction Mixture: In each well of the microplate, add the phosphate buffer, the MAO enzyme (either MAO-A or MAO-B), and the this compound dilution (or vehicle control).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the MAO substrate to each well to start the enzymatic reaction.

  • Detection: Add the detection reagent. The production of hydrogen peroxide (a byproduct of the MAO reaction) can be measured fluorometrically (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis: Measure the fluorescence intensity over time. The rate of reaction is determined from the linear portion of the progress curve. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Enzyme and This compound Solutions A1 Add Buffer, Enzyme, and This compound to Microplate P1->A1 P2 Prepare Substrate and Detection Reagents A3 Add Substrate to Initiate Reaction P2->A3 A2 Pre-incubate at 37°C A1->A2 A2->A3 A4 Add Detection Reagent A3->A4 D1 Measure Fluorescence A4->D1 D2 Calculate Percent Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Fig. 2: Experimental workflow for MAO inhibition assay.
Cytochrome P450 (CYP) Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of a compound against various CYP isoforms.

Objective: To determine the IC50 values of this compound against a panel of human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • Human liver microsomes or recombinant human CYP enzymes

  • This compound

  • CYP isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of this compound and CYP-specific substrates in a suitable solvent (e.g., DMSO). Create serial dilutions of this compound.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, human liver microsomes or recombinant CYP enzyme, and the this compound dilution (or vehicle control).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Add the NADPH regenerating system and the specific CYP substrate to start the reaction.

  • Incubation: Incubate at 37°C for a defined time (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Microsomes/Enzymes, This compound, and Substrates I1 Combine Buffer, Microsomes, and this compound P1->I1 I2 Pre-incubate at 37°C I1->I2 I3 Add NADPH and Substrate I2->I3 I4 Incubate at 37°C I3->I4 I5 Terminate with Acetonitrile I4->I5 A1 Centrifuge and Collect Supernatant I5->A1 A2 LC-MS/MS Analysis of Metabolite A1->A2 A3 Calculate % Inhibition and Determine IC50 A2->A3

Fig. 3: Experimental workflow for CYP inhibition assay.

References

A Comparative Analysis of Pheniprazine and SSRIs in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative pharmacology of classic and contemporary antidepressants is crucial. This guide provides an objective comparison between the monoamine oxidase inhibitor (MAOI) pheniprazine and the class of selective serotonin reuptake inhibitors (SSRIs) based on their performance in established animal models of depression.

Due to the limited availability of direct comparative studies involving this compound, data from studies on the closely related, irreversible MAOI, phenelzine, is used as a proxy to facilitate this analysis. This comparison focuses on two cornerstone behavioral paradigms: the Forced Swim Test (FST), which assesses behavioral despair, and the Sucrose Preference Test (SPT), a measure of anhedonia.

Mechanism of Action: A Fundamental Divergence

The primary difference between this compound and SSRIs lies in their mechanism of action. This compound, as an MAOI, non-selectively and irreversibly inhibits monoamine oxidase enzymes (MAO-A and MAO-B). This blockade prevents the breakdown of key neurotransmitters—serotonin, norepinephrine, and dopamine—leading to a broad increase in their synaptic availability.

In contrast, SSRIs, such as fluoxetine or sertraline, exhibit a more targeted mechanism. They selectively block the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action leads to a specific increase in the concentration and signaling of serotonin.

cluster_0 This compound (MAOI) Mechanism cluster_1 SSRI Mechanism This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Serotonin_MAOI Serotonin MAO->Serotonin_MAOI Metabolizes Norepinephrine_MAOI Norepinephrine MAO->Norepinephrine_MAOI Metabolizes Dopamine_MAOI Dopamine MAO->Dopamine_MAOI Metabolizes Synaptic_Availability_MAOI Increased Synaptic Availability Serotonin_MAOI->Synaptic_Availability_MAOI Norepinephrine_MAOI->Synaptic_Availability_MAOI Dopamine_MAOI->Synaptic_Availability_MAOI SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Reuptake Reuptake SERT->Reuptake Mediates Serotonin_SSRI Serotonin Synaptic_Availability_SSRI Increased Synaptic Serotonin Serotonin_SSRI->Synaptic_Availability_SSRI Reuptake->Serotonin_SSRI

Fig 1. Comparative Mechanisms of Action

Performance in Animal Models

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant efficacy. It measures the duration of immobility ("floating") when a rodent is placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect.

In a study utilizing a specific line of rats bred for low activity in the swim test (SwLo), chronic administration of the MAOI phenelzine demonstrated a significant antidepressant-like effect. In contrast, the SSRI fluoxetine was found to be ineffective in this particular model. It is important to note that SSRIs do show efficacy in the FST in other standard rodent strains.

Table 1: Comparative Effects in the Forced Swim Test (Rat Model)

Compound Dose & Regimen Animal Model Key Finding Quantitative Data (Immobility/Floating)
Phenelzine (MAOI) 10 mg/kg/day (Chronic) Sprague-Dawley Rats (SwLo line) Significantly decreased floating behavior. ~40% decrease vs. control (p < 0.05)
Fluoxetine (SSRI) 10 mg/kg/day (Chronic) Sprague-Dawley Rats (SwLo line) Ineffective in altering floating behavior. No significant difference vs. control

| Sertraline (SSRI) | 10 mg/kg (Subchronic) | Male Wistar Rats | Significantly decreased immobility duration. | ~50-60% decrease vs. vehicle (p < 0.05)[1] |

Disclaimer: Data for Phenelzine and Fluoxetine are from a single comparative study in a specific rat strain and may not be generalizable to all models. Sertraline data is from a separate study for representation of typical SSRI effects.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression. The test assesses the animal's preference for a sweetened solution over water. A reduced preference for sucrose is considered a depressive-like behavior, and restoration of this preference is indicative of antidepressant efficacy, particularly in chronic stress models.

Table 2: Comparative Effects in the Sucrose Preference Test (Rat CUMS Model)

Compound Dose & Regimen Animal Model Key Finding Quantitative Data (Sucrose Preference %)
This compound/Phenelzine Not Available - Data not available in reviewed literature. -
Control (No Stress) - Wistar Rats High preference for sucrose solution. ~95% [2]
Control (CUMS Stress) Vehicle Wistar Rats (CUMS) Significant reduction in sucrose preference. ~65-72% [2][3]
Fluoxetine (SSRI) 10 mg/kg/day (Chronic) Wistar Rats (CUMS) Reversed the CUMS-induced deficit. Restored to ~85-90% [3]

| Escitalopram (SSRI) | 10 mg/kg/day (Chronic) | Wistar Rats (CUMS) | Reversed the CUMS-induced deficit. | Restored to ~80-85% |

Experimental Protocols

A generalized workflow for inducing a depressive-like state and assessing treatment efficacy using these models is outlined below.

cluster_workflow Generalized Experimental Workflow Start Animal Acclimation (1-2 weeks) Stress Chronic Stress Induction (e.g., CUMS) (2-5 weeks) Start->Stress Treatment Drug Administration (e.g., this compound, SSRI, Vehicle) (Chronic, 2-4 weeks) Stress->Treatment Behavior Behavioral Testing Treatment->Behavior FST Forced Swim Test (Measure Immobility) Behavior->FST Day X SPT Sucrose Preference Test (Measure Anhedonia) Behavior->SPT Day Y Analysis Data Analysis & Comparison FST->Analysis SPT->Analysis

Fig 2. Workflow for Preclinical Antidepressant Testing
Forced Swim Test (Porsolt Test) Protocol

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

  • Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This initial exposure induces a baseline level of immobility for the subsequent test.

  • Drug Administration: Following the pre-test, animals are administered the test compound (e.g., this compound, SSRI) or vehicle according to the study's dosing regimen (e.g., daily for 14-28 days).

  • Test Session (Day after final dose): 24 hours after the final drug administration, rats are placed back into the swim cylinder for a 5-minute test session.

  • Data Scoring: The session is recorded, and a trained observer, blind to the treatment groups, scores the duration of immobility (the time the rat spends floating with only minimal movements necessary to keep its head above water). Active behaviors like swimming and climbing can also be scored separately.[4]

Sucrose Preference Test Protocol
  • Habituation: Rats are habituated to drinking from two bottles, typically for 48 hours, with both bottles containing water. This is followed by a 24-hour period where one bottle is replaced with a 1% sucrose solution to familiarize them with the reward.[5]

  • Baseline Measurement: After habituation, a baseline sucrose preference is established over a 24-48 hour period.

  • Stress Induction (e.g., CUMS): Animals (excluding the control group) are subjected to a chronic stress paradigm for several weeks. This typically involves exposure to a variety of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal).

  • Drug Administration: During the final weeks of the stress protocol, daily drug or vehicle administration begins.

  • Test Procedure: Following a period of food and water deprivation (e.g., 12-24 hours), animals are returned to their home cages and presented with two pre-weighed bottles: one with 1% sucrose solution and one with water.

  • Data Calculation: After a set period (e.g., 1-4 hours), the bottles are re-weighed. Sucrose preference is calculated as: (Sucrose solution consumed / Total fluid consumed) x 100%.[5]

Conclusion

The available data from animal models, while indirect, suggests a potential differentiation in the efficacy profile of MAOIs like this compound (proxied by phenelzine) and SSRIs. Phenelzine has shown robust effects in reducing behavioral despair in a specific genetic model where fluoxetine was ineffective. This could imply that the broad-spectrum enhancement of monoamines (serotonin, norepinephrine, dopamine) by MAOIs may be advantageous in certain contexts of depressive-like states that are less responsive to selective serotonin enhancement.

Conversely, SSRIs have a well-established and consistent record of reversing anhedonia-like behavior in chronic stress models, a domain where data for this compound is lacking. The targeted mechanism of SSRIs offers a different therapeutic approach that is clearly effective for this core depressive symptom.

These preclinical findings underscore the distinct pharmacological profiles of these two classes of antidepressants and highlight the importance of selecting appropriate animal models to investigate specific hypotheses related to antidepressant action. Further direct, head-to-head studies would be invaluable for a more definitive comparison.

References

Safety Operating Guide

Safe Handling and Disposal of Pheniprazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pheniprazine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary

This compound is a monoamine oxidase inhibitor (MAOI) that presents several health and environmental hazards. It is classified as toxic or harmful if swallowed and causes skin and serious eye irritation.[1][2][3] Inhalation may lead to respiratory irritation.[2] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1] Due to these hazards, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure. The following table summarizes the required equipment for handling this compound. All PPE should be donned before handling the substance and removed only after the work area is decontaminated.

Protection Type Specific Equipment Purpose & Notes
Eye Protection Safety goggles with side-shieldsProtects against splashes, dust, and aerosols.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact.[1][2][4] It is recommended to wear two pairs of gloves, especially during compounding, administration, and disposal.[5] Gloves should be changed regularly or immediately if contaminated or torn.
Body Protection Impervious or protective laboratory coatProvides a barrier against skin contact with spills or dust.[1][2][4] Gowns should have long sleeves and tight-fitting cuffs.[5]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form to avoid inhalation.[1][4] The specific type (e.g., N95 or higher) should be determined by a site-specific risk assessment, particularly if aerosols or dust will be generated.[2]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for safely handling this compound, from preparation to post-handling decontamination.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2][4]

  • Safety Stations: Confirm that a safety shower and an eyewash station are accessible and operational before beginning work.[1][4]

  • Restricted Area: Demarcate the work area and restrict access. Prohibit eating, drinking, or smoking in the handling area.[1][5]

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood to minimize movement in and out of the controlled area.

2. Handling the Compound:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: If weighing the solid compound, perform the task within the fume hood on a tared weigh boat or paper. Use caution to avoid creating dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • General Handling: Avoid all direct contact with the substance.[1][2][4] Wash hands thoroughly after handling, even if gloves were worn.[2]

3. Spill and Emergency Procedures:

  • Spill Response:

    • Evacuate personnel from the immediate area.[1][4]

    • Ensure full PPE is worn before re-entering to clean the spill.[1][4]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent like diatomite or a universal binder.[1][4] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]

    • Decontaminate the spill surface, scrubbing with alcohol if appropriate.[1][4]

    • Collect all contaminated materials into a sealed, properly labeled hazardous waste container.[2]

    • Prevent any spilled material from entering drains or waterways.[1][2][4]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[2] Seek prompt medical attention.[1][4]

    • Skin Contact: Remove all contaminated clothing immediately.[2] Rinse the affected skin area thoroughly with plenty of water.[1][4] Call a physician.[1][2][4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][2][4] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water and call a physician or Poison Control Center immediately.[1][3]

4. Post-Handling Decontamination:

  • Wipe down all surfaces and equipment within the fume hood with an appropriate decontaminating agent.

  • Carefully doff PPE, avoiding self-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Wash hands and forearms thoroughly with soap and water.

G Figure 1. Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase cluster_emergency 4. Emergency Procedures risk_assessment Risk Assessment & Review SDS assemble_ppe Assemble & Inspect PPE risk_assessment->assemble_ppe prep_workspace Prepare Workspace (Fume Hood & Safety Stations) assemble_ppe->prep_workspace don_ppe Don Full PPE prep_workspace->don_ppe handle_chem Handle this compound (Weighing / Mixing) don_ppe->handle_chem decontaminate Decontaminate Workspace & Doff PPE handle_chem->decontaminate spill Spill Occurs handle_chem->spill exposure Personnel Exposure handle_chem->exposure segregate_waste Segregate Waste (Chemical vs. Contaminated PPE) decontaminate->segregate_waste dispose Dispose via Approved Waste Handler segregate_waste->dispose spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous.

1. Waste Segregation:

  • Chemical Waste: Place all unused or waste this compound, including solutions, into a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, paper towels, and disposable gowns, must be collected in a separate, sealed hazardous waste container.[6]

2. Disposal Procedure:

  • Regulatory Compliance: All waste must be disposed of in accordance with prevailing country, federal, state, and local regulations.[1][4]

  • Approved Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management vendor.[7] The primary method of destruction for pharmaceutical waste is incineration.[6][7]

  • Documentation: Maintain all records of waste disposal, including manifests and certificates of destruction, as required by your institution and regulatory bodies.[7]

  • Empty Containers: Empty containers should be rinsed with a suitable solvent (the rinsate collected as hazardous waste), and the container disposed of according to institutional guidelines. Scratch out or remove all label information before discarding the container.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pheniprazine
Reactant of Route 2
Pheniprazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.